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ChoK|A inhibitor-4

Cat. No.: B12404540
M. Wt: 1061.2 g/mol
InChI Key: ZGEKHSBRDFHTOQ-UHFFFAOYSA-L
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Description

Overview of Choline (B1196258) Kinase Alpha (ChoKα) in Cellular Lipid Metabolism and Signal Transduction

Choline kinase alpha (ChoKα) is a cytosolic enzyme that plays a pivotal role in lipid metabolism. nih.gov It catalyzes the first committed step in the Kennedy pathway, which is the primary route for the de novo biosynthesis of phosphatidylcholine (PtdCho), the most abundant phospholipid in eukaryotic cell membranes. researchgate.netnih.govmdpi.com This process involves the phosphorylation of choline to produce phosphocholine (B91661) (PCho). nih.govnih.gov In humans, there are three isoforms of choline kinase: ChoKα1 and ChoKα2, which are splice variants of the CHKA gene, and ChoKβ, encoded by the CHKB gene. mdpi.comcellsignal.com

The role of ChoKα extends beyond its catalytic function in lipid synthesis. The products of the pathways it initiates, as well as ChoKα itself, are integral to cellular signal transduction. nih.govnih.gov The production of PCho is crucial for cell growth and the regulation of cell proliferation by growth factors. oncotarget.com Furthermore, ChoKα activity influences key signaling pathways, including the MAPK and PI3K-AKT pathways, which are central to cell survival, proliferation, and differentiation. nih.govcellsignal.comcellsignal.com Recent research has also uncovered a non-catalytic scaffolding function for ChoKα, suggesting it may link growth factor receptor signaling directly to lipid biogenesis. nih.govnih.gov

Role of Dysregulated ChoKα Activity in Pathological Conditions

Alterations in lipid metabolism are a recognized feature of many diseases. nih.gov The dysregulation of ChoKα activity, often characterized by its overexpression and/or hyperactivation, is a significant contributor to the pathology of a range of conditions, from cancer to infectious and inflammatory diseases. nih.govmdpi.comnih.gov

Oncogenesis and Tumor Progression

A "cholinic phenotype," marked by elevated levels of phosphocholine and total choline-containing compounds, is a metabolic hallmark of many cancers. mdpi.com This is largely driven by the overexpression and increased activity of ChoKα. researchgate.netmdpi.com Overexpression of ChoKα alone has been shown to be sufficient to induce malignant transformation. nih.govoncotarget.com

Elevated ChoKα activity has been documented in a wide array of human cancers, including:

Breast cancer nih.govoncotarget.com

Lung cancer nih.govoncotarget.com

Colorectal cancer nih.govoncotarget.complos.org

Prostate cancer nih.govoncotarget.com

Ovarian cancer nih.govoncotarget.com

Pancreatic cancer nih.gov

Bladder cancer oncotarget.com

Brain tumors oncotarget.com

This increased activity supports the high demand for membrane phospholipids (B1166683) in rapidly proliferating cancer cells. mdpi.com Moreover, dysregulated ChoKα activity is associated with more aggressive tumor phenotypes, including drug resistance and metastasis. researchgate.netnih.govresearchgate.net The enzyme and its metabolic products are involved in signaling pathways that promote cell cycle progression, survival, and invasion. mdpi.comnih.govoncotarget.com

ChoKα Overexpression in Various Cancers

Cancer TypeReported Overexpression/Deregulated ActivityAssociated Features
Breast Cancer~40% of tumors nih.govmdpi.comoncotarget.comER-negative status, increased invasiveness, drug resistance nih.gov
Lung Cancer56% of tumors nih.govIndependent poor prognosis factor in early-stage NSCLC nih.govcsic.es
Colorectal Cancer47% of tumors nih.govAssociated with tumor progression plos.org
Prostate Cancer48% of tumors nih.govLinked to increased tumor grade liverpool.ac.uk
Ovarian CancerFrequently overexpressed nih.govoncotarget.comContributes to aggressive phenotype and drug resistance oncotarget.com

Parasitic Infections (e.g., Malaria)

The parasite Plasmodium falciparum, the deadliest causative agent of malaria, relies on the synthesis of phosphatidylcholine for its growth and proliferation. mdpi.comnih.govnih.gov The parasite's choline kinase is highly expressed during its growth phases. mdpi.comnih.gov Inhibition of this enzyme has been shown to be lethal to the parasite in both in vitro and in vivo models of malaria, making it a validated therapeutic target. mdpi.comnih.gov This is particularly crucial given the emergence of drug-resistant strains of P. falciparum. mdpi.comnih.gov

Inflammatory and Autoimmune Diseases (e.g., Rheumatoid Arthritis)

Emerging evidence suggests a role for ChoKα in inflammatory and autoimmune conditions such as rheumatoid arthritis (RA). universityofcalifornia.edunih.govnih.gov RA is characterized by the aggressive behavior of fibroblast-like synoviocytes (FLS), which contribute to joint inflammation and destruction. universityofcalifornia.edunih.gov These cells exhibit a transformed, tumor-like phenotype. universityofcalifornia.edu Studies have shown that ChoKα is expressed in the synovial tissue of RA patients and that inflammatory mediators like TNF and PDGF can increase its expression and activity in FLS. nih.govnih.gov This suggests that the ChoKα pathway contributes to the aggressive phenotype of RA FLS. universityofcalifornia.edunih.gov

Metabolic Disorders (e.g., Obesity)

Recent research has begun to explore the potential role of ChoKα in metabolic disorders like obesity. frontiersin.orgnih.govresearchgate.netnih.gov The inhibition of ChoKα is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.govresearchgate.net Activation of AMPK can promote thermogenesis in brown adipose tissue, increasing energy expenditure. nih.gov Preliminary studies suggest that inhibiting ChoKα can block the differentiation of adipocytes and reduce lipogenesis, indicating its potential as a prophylactic target for obesity. frontiersin.orgnih.gov

Rationale for ChoKα Inhibition as a Preclinical Therapeutic Strategy

The central role of ChoKα in the proliferation and survival of cancer cells, coupled with its lower importance in the viability of normal, non-tumorigenic cells, provides a strong rationale for its inhibition as a therapeutic strategy. nih.govresearchgate.net The inhibition of ChoKα or the silencing of its gene has been shown to selectively induce death in cancer cells while having minimal toxic effects on normal cells. nih.gov

This therapeutic window has driven the development of numerous small-molecule inhibitors of ChoKα. nih.govmdpi.com These inhibitors have demonstrated potent antitumor activity in a variety of preclinical models, both in vitro and in vivo. mdpi.complos.orgnih.gov For instance, the ChoKα inhibitor-4, also known as EB-3D, has shown potent antiproliferative activity against several cancer cell lines. mdpi.commedchemexpress.comtargetmol.comvulcanchem.com Inhibition of ChoKα leads to a decrease in phosphocholine levels, which in turn can induce cell cycle arrest, senescence, and apoptosis in tumor cells. mdpi.commedchemexpress.com Furthermore, ChoKα inhibitors can suppress tumor cell migration and invasion, key processes in metastasis. mdpi.com

The therapeutic potential of ChoKα inhibition extends beyond oncology. The demonstrated efficacy of ChoKα inhibitors in preclinical models of malaria and rheumatoid arthritis highlights the broad applicability of this strategy. mdpi.comuniversityofcalifornia.edunih.govresearchgate.netugr.es One ChoKα inhibitor, RSM-932A (also known as TCD-717), has advanced to Phase I clinical trials for the treatment of advanced solid tumors, underscoring the clinical promise of this therapeutic approach. nih.govnih.govmdpi.comfrontiersin.org

Preclinical Therapeutic Applications of ChoKα Inhibition

Disease AreaMechanism of ActionObserved Preclinical Effects
CancerInduces apoptosis, cell cycle arrest, and senescence in tumor cells. mdpi.commedchemexpress.comReduces tumor growth and metastatic dissemination. mdpi.com Enhances sensitivity to chemotherapy. nih.govoncotarget.com
MalariaInhibits parasite growth and intraerythrocytic development. nih.govnih.govReduces parasitemia in mouse models. mdpi.comnih.gov
Rheumatoid ArthritisSuppresses migration and resistance to apoptosis in fibroblast-like synoviocytes. nih.govnih.govDecreases arthritis severity in mouse models. nih.govnih.gov
ObesityActivates AMPK pathway, potentially increasing energy expenditure. nih.govresearchgate.netAttenuates lipogenesis and prevents obesity in mouse models. frontiersin.orgnih.gov

Contextualization of ChoKα Inhibitor-4 within the Landscape of ChoKα Inhibitor Research

The landscape of ChoKα inhibitor research encompasses a variety of chemical scaffolds, with early prototypes like hemicholinium-3 (B1673050) (HC-3) paving the way for more potent and specific compounds. nih.gov Symmetrical bispyridinium and bisquinolinium compounds, such as MN58b and TCD-717 (also known as RSM-932A), represent significant advancements in the field, with TCD-717 having entered clinical trials. mdpi.comacs.orgresearchgate.net These inhibitors were developed through structure-activity relationship (QSAR) studies to optimize their efficacy and reduce off-target effects. nih.gov

Within this context, ChoKα inhibitor-4 , also identified as compound PL55 and EB-3D, emerges as a noteworthy molecule. mdpi.commedchemexpress.comvulcanchem.com It is characterized as a bioisosteric and symmetrical biscationic inhibitor of human ChoKα1. medchemexpress.comvulcanchem.comtargetmol.com Its design, featuring a bisquinolinium core, allows it to competitively inhibit the binding of choline to the active site of the enzyme. vulcanchem.com This positions it among the class of choline-mimetic inhibitors, yet with distinct structural features aimed at enhancing its inhibitory and antiproliferative effects on cancer cells. medchemexpress.comvulcanchem.com

Biochemical and Cellular Activity of ChoKα Inhibitor-4

ParameterValueCell Line(s)Reference
IC50 (HChoKα1) 0.66 µM- medchemexpress.com
IC50 (Cytotoxicity) 2.5 µMNHA (normal human astrocytes) medchemexpress.com

Research has shown that ChoKα inhibitor-4 exhibits potent enzymatic inhibition, reducing intracellular phosphocholine levels by over 50% in breast cancer cells within 48 hours. vulcanchem.com This metabolic disruption leads to significant cellular consequences, including the induction of apoptosis through the mitochondrial pathway and a reduction in the expression of anti-apoptotic proteins. medchemexpress.com Furthermore, studies have demonstrated its ability to induce a cell cycle block in the G1 phase and cause strong mitochondrial depolarization in HeLa and A549 cells. medchemexpress.com

In the broader landscape of ChoKα inhibitors, which includes compounds with diverse mechanisms of action, ChoKα inhibitor-4's profile as a competitive inhibitor with demonstrated antiproliferative and pro-apoptotic activities underscores its relevance in ongoing biomedical research aimed at targeting cancer metabolism. acs.orgmedchemexpress.comvulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H68Br2N4S4 B12404540 ChoK|A inhibitor-4

Properties

Molecular Formula

C54H68Br2N4S4

Molecular Weight

1061.2 g/mol

IUPAC Name

7-[[4-[2-[4-[[4-[bis(hex-5-enyl)amino]thieno[2,3-b]pyridin-7-ium-7-yl]methyl]phenyl]sulfanylethylsulfanyl]phenyl]methyl]-N,N-bis(hex-5-enyl)thieno[2,3-b]pyridin-7-ium-4-amine;dibromide

InChI

InChI=1S/C54H68N4S4.2BrH/c1-5-9-13-17-33-55(34-18-14-10-6-2)51-29-37-57(53-49(51)31-39-61-53)43-45-21-25-47(26-22-45)59-41-42-60-48-27-23-46(24-28-48)44-58-38-30-52(50-32-40-62-54(50)58)56(35-19-15-11-7-3)36-20-16-12-8-4;;/h5-8,21-32,37-40H,1-4,9-20,33-36,41-44H2;2*1H/q+2;;/p-2

InChI Key

ZGEKHSBRDFHTOQ-UHFFFAOYSA-L

Canonical SMILES

C=CCCCCN(CCCCC=C)C1=C2C=CSC2=[N+](C=C1)CC3=CC=C(C=C3)SCCSC4=CC=C(C=C4)C[N+]5=C6C(=C(C=C5)N(CCCCC=C)CCCCC=C)C=CS6.[Br-].[Br-]

Origin of Product

United States

Mechanistic Elucidation of Chok|a Inhibitor 4 Action

Enzymatic Inhibition Profile of ChoKα Inhibitor-4

ChoKα inhibitor-4, or EB-3D, is a symmetrical biscationic compound designed as a competitive inhibitor of choline (B1196258) kinase α (ChoKα). vulcanchem.com Its structural design, featuring a bisquinolinium core, allows it to interact with the enzyme's hydrophobic pocket. This structure is intended to competitively block choline from binding to the enzyme's active site. vulcanchem.com

ChoKα inhibitor-4 (EB-3D) is characterized as a symmetrical biscationic compound. vulcanchem.com This design facilitates competitive inhibition by targeting the choline-binding site within the active site of ChoKα. vulcanchem.com The symmetrical structure is believed to optimize binding kinetics. vulcanchem.com Studies on similar bispyridinium and bisquinolinium compounds, such as MN58b and RSM-932A, have shown them to be potent inhibitors of ChoKα. asm.orgugr.es For instance, MN58b is reported to be a specific and potent inhibitor of the ChoKα isoform. plos.org Kinetic studies on other inhibitors reveal varied mechanisms; for example, V-11-023907 acts as a non-competitive inhibitor with respect to choline, while HC-3 demonstrates a much higher potency for ChoKα isoforms compared to ChoKβ. ugr.esnih.gov The inhibitor TCD-717 (also known as RSM-932A) exhibits a unique mechanism, appearing to be synergistic with both choline and ATP. asm.orgnih.gov

Table 1: Comparative Inhibitory Concentrations of Various ChoKα Inhibitors This table provides context by showing the inhibitory concentrations of other well-studied ChoKα inhibitors.

Inhibitor IC50 Value Target Isoform Reference
MN58b 5 µM ChoKα1 plos.org
V-11-0711 20 nM ChoKα ugr.esnih.gov
ICL-CCIC-0019 0.27 µM ChoKα2 ugr.es
Compound 8 0.29 µM ChoKα researchgate.net
CK37 Not specified ChoKα nih.gov

The bisquinolinium scaffold of ChoKα inhibitor-4 (EB-3D) is a key feature that promotes high selectivity for ChoKα over other kinases. vulcanchem.com While specific quantitative data on EB-3D's selectivity for ChoKα1 versus ChoKα2 is not detailed in the provided search results, research on analogous inhibitors provides insight into isoform specificity. For instance, the inhibitor MN58b is 21.5 times more potent against the ChoKα1 isoform than the ChoKβ isoform, with IC50 values of 5 µM and 107.5 µM, respectively. plos.org Similarly, detailed kinetic studies of HC-3 revealed it to be a significantly more potent inhibitor for both ChoKα1 and ChoKα2 isoforms compared to ChoKβ. nih.govresearchgate.net This high degree of selectivity for the α-isoforms is a critical characteristic for inhibitors designed to target pathways where ChoKα is the primary driver. plos.orgnih.gov

ChoKα inhibitor-4 (EB-3D) is designed to competitively inhibit choline binding, indicating that it targets the active site of the enzyme. vulcanchem.com Its bisquinolinium structure is tailored to engage with the hydrophobic pocket of the choline-binding domain. vulcanchem.com

Structural studies of other inhibitors have revealed diverse binding modes. While many, like EB-3D, are designed to bind the choline active site, some inhibitors have been found to occupy novel locations. researchgate.netosti.gov For example, crystallographic studies of TCD-717 (RSM-932A) revealed that it binds to a unique region near the enzyme's surface, outside the catalytic cavity, which was not previously identified with other inhibitors. ugr.esresearchgate.netosti.gov This suggests a different mode of inhibition compared to direct active site blockers. researchgate.net Another inhibitor, V-11-023907, has been shown through crystallography to be located in the choline binding site, yet kinetic studies suggest it acts as a non-competitive inhibitor with respect to choline. ugr.es

Selectivity of ChoK|A Inhibitor-4 towards ChoKα Isoforms

Molecular and Cellular Effects of ChoKα Inhibitor-4

The inhibition of ChoKα by compounds like EB-3D initiates a cascade of molecular and cellular events, primarily stemming from the disruption of lipid metabolism. vulcanchem.comresearchgate.net These effects include not only the direct impact on phospholipid synthesis but also the activation of cellular stress pathways. researchgate.netnih.gov

ChoKα is the inaugural enzyme in the Kennedy pathway, which is responsible for the de novo synthesis of phosphatidylcholine (PtdCho), a major phospholipid component of eukaryotic cell membranes. nih.govresearchgate.netmdpi.com By inhibiting ChoKα, EB-3D directly disrupts this pathway. vulcanchem.comresearchgate.net This interference blocks the initial step of choline phosphorylation, which is essential for the subsequent production of PtdCho. vulcanchem.comnih.govresearchgate.net The disruption of PtdCho synthesis leads to consequences such as membrane instability and altered lipid signaling. vulcanchem.com Studies on various ChoKα inhibitors confirm that their action attenuates the Kennedy pathway. nih.govcsic.es

A direct and measurable consequence of ChoKα inhibition by EB-3D is a significant reduction in intracellular phosphocholine (B91661) (PCho) levels. vulcanchem.commdpi.com PCho is the direct product of the reaction catalyzed by ChoKα. nih.govnih.gov In studies using MDA-MB-231 breast cancer cells, treatment with EB-3D led to a reduction of intracellular PCho levels by more than 50% within 48 hours. vulcanchem.commdpi.com This depletion of the PCho pool is a primary indicator of potent enzymatic inhibition. vulcanchem.com Concurrently with the decrease in PCho, an accumulation of its substrate, choline, is observed, further confirming the blockage of the enzyme. mdpi.com For example, a 24-hour treatment with 1 μM of EB-3D resulted in an approximate twofold increase in free choline levels. mdpi.com

Table 2: Effect of EB-3D on Choline Metabolite Levels in MDA-MB-231 Cells Data represents the percentage change relative to control cells after treatment with 1 µM of EB-3D.

Metabolite Time Point % Change vs. Control Reference
Phosphocholine (PCho) 48 h 51.1% decrease mdpi.com
Choline (Cho) 24 h ~112.5% increase mdpi.com
Choline (Cho) 48 h ~80.4% increase mdpi.com
Total Choline (tCho) 48 h 28.0% decrease mdpi.com

Impact on Phosphatidylcholine Biosynthesis via the Kennedy Pathway

Consequences for Cell Membrane Homeostasis

The primary function of Choline Kinase α (ChoKα) is to catalyze the phosphorylation of choline to phosphocholine (PCho), a crucial step in the de novo synthesis of phosphatidylcholine (PtdCho), the most abundant phospholipid component of eukaryotic cell membranes. nih.govfrontiersin.org Inhibition of ChoKα by compounds like ChoKα inhibitor-4 disrupts this vital process, leading to significant consequences for cell membrane homeostasis.

The inhibition of PCho synthesis directly impacts the integrity and fluidity of the cell membrane. This disruption in lipid metabolism can trigger a cascade of cellular stress responses. nih.gov Studies on similar ChoKα inhibitors have shown that the reduction in de novo PtdCho synthesis leads to an accumulation of ceramides (B1148491), which are pro-apoptotic lipid second messengers. plos.org This alteration in the lipid profile of the cell membrane is a key factor in initiating the cell death program observed in tumor cells treated with ChoKα inhibitors.

Regulation of Cell Cycle Progression by ChoKα Inhibitor-4

ChoKα inhibitor-4 exerts differential effects on the cell cycle of non-transformed and transformed cells, highlighting its selectivity for cancer cells. nih.govmdpi.com

G0/G1 Phase Arrest in Non-Transformed Cells

In non-tumorigenic cells, the inhibition of ChoKα leads to a reversible cell cycle arrest in the G0/G1 phase. nih.govnih.gov This cytostatic effect, rather than cytotoxic, is a hallmark of the selectivity of ChoKα inhibitors. mdpi.com The blockage of phosphocholine synthesis in these cells results in the dephosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the G1/S checkpoint, thereby preventing entry into the S phase. plos.org This response in normal cells is often transient, and the cells can resume proliferation once the inhibitor is removed. researchgate.net

Cell Cycle Dependency of Effects in Transformed Cells

In contrast to non-transformed cells, the effects of ChoKα inhibitors on transformed (cancer) cells are often cytotoxic and dependent on the cell cycle phase. plos.org Tumor cells are particularly sensitive to these inhibitors during the G1 phase. plos.org The inhibition of ChoKα in cancer cells leads to a significant decrease in the levels of key G1 to S phase checkpoint mediators, including cyclin D1, Rb, and E2F1α. nih.gov This disruption of cell cycle machinery, coupled with other cellular stresses induced by the inhibitor, pushes the cancer cells towards apoptosis rather than a reversible arrest. plos.orgnih.gov For instance, treatment of HeLa and A549 cancer cells with ChoKα inhibitor-4 has been shown to induce a cell cycle block in the G1 phase. medchemexpress.com

Induction of Programmed Cell Death by ChoKα Inhibitor-4

A primary mechanism of the anticancer activity of ChoKα inhibitor-4 is the induction of programmed cell death, or apoptosis. medchemexpress.comnih.govaacrjournals.org This process is initiated through multiple interconnected pathways.

Apoptotic Pathway Engagement (e.g., Caspase Activation)

ChoKα inhibitor-4 is known to induce apoptosis via the mitochondrial pathway. medchemexpress.commedchemexpress.com A key event in this process is the activation of caspases, a family of proteases that execute the apoptotic program. Inhibition of ChoKα has been shown to lead to the cleavage and activation of executioner caspases like caspase-3 and the subsequent cleavage of its substrates, such as poly(ADP-ribose) polymerase (PARP). plos.orgnih.govresearchgate.net This activation of the caspase cascade dismantles the cell in an orderly fashion, leading to its demise. plos.org

Mitochondrial Dynamics in ChoKα Inhibitor-4 Induced Cell Death

Mitochondria play a central role in the apoptotic process induced by ChoKα inhibitors. Treatment with ChoKα inhibitor-4 causes a significant depolarization of the mitochondrial membrane in cancer cells like HeLa and A549. medchemexpress.com This loss of mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytoplasm. nih.gov

Furthermore, mitochondrial dynamics, the balance between mitochondrial fission and fusion, are crucial in regulating apoptosis. nih.govxiahepublishing.com During apoptosis, mitochondria often undergo fragmentation, a process driven by fission proteins like dynamin-related protein 1 (Drp1). nih.govmedsci.org Inhibition of ChoKα can lead to an imbalance in these dynamics, favoring fission and contributing to the apoptotic process. This mitochondrial fragmentation often occurs before the activation of caspases, indicating it is an early event in the cell death cascade. nih.gov The disruption of mitochondrial function and dynamics by ChoKα inhibitor-4 is a key contributor to its ability to induce apoptosis in cancer cells.

Cell LineEffect of ChoKα Inhibitor-4Finding
HeLaG1 Phase ArrestInduces cell cycle block at the G1 phase. medchemexpress.com
A549G1 Phase ArrestInduces cell cycle block at the G1 phase. medchemexpress.com
HeLaMitochondrial DepolarizationInduces strong mitochondrial depolarization. medchemexpress.com
A549Mitochondrial DepolarizationInduces strong mitochondrial depolarization. medchemexpress.com
NHA (Normal Human Astrocytes)CytotoxicityShows cytotoxicity with an IC50 value of 2.5 μM. medchemexpress.com
ParameterObservationImplication
Cell Cycle in Non-Transformed Cells Reversible G0/G1 arrest. nih.govnih.govCytostatic effect, indicating selectivity.
Cell Cycle in Transformed Cells G1 block and induction of cell death. medchemexpress.complos.orgCytotoxic effect, targeting cancer cells.
Apoptosis Induction via mitochondrial pathway. medchemexpress.commedchemexpress.comActivation of programmed cell death.
Caspase Activation Cleavage of caspase-3 and PARP. plos.orgnih.govresearchgate.netExecution of the apoptotic program.
Mitochondrial Potential Strong depolarization. medchemexpress.comKey step in the intrinsic apoptotic pathway.
Differential Sensitivity of Transformed vs. Non-Transformed Cells

A significant characteristic of choline kinase alpha (ChoKα) inhibitors, including compounds structurally related to ChoKα inhibitor-4, is their differential impact on cancerous versus non-cancerous cells. mdpi.comresearchgate.net Research has consistently demonstrated that while these inhibitors are cytotoxic to a wide range of tumor cells, they are merely cytostatic to non-transformed and primary cells. mdpi.comresearchgate.netnih.gov

In non-tumorigenic cells, such as the immortalized mammary cell line MCF10A, inhibition of ChoKα leads to a reversible cell cycle arrest, primarily in the G0/G1 phase, without a significant decrease in cell viability. mdpi.comnih.gov Upon removal of the inhibitor, these cells can resume normal proliferation. researchgate.net This cytostatic effect is attributed to a transient and moderate activation of the endoplasmic reticulum (ER) stress response. nih.gov Non-tumorigenic cells appear to adapt to this stress through the overproduction of Activating Transcription Factor 4 (ATF4), which promotes cell survival. nih.gov

In stark contrast, transformed cells, such as various breast, colon, and bladder cancer cell lines, exhibit a much more severe and prolonged ER stress response when treated with ChoKα inhibitors. nih.govnih.gov This exacerbated stress leads to the significant upregulation of pro-apoptotic factors like C/EBP homologous protein (CHOP), ultimately triggering apoptosis and cell death. nih.gov This selective cytotoxicity forms the basis of the therapeutic potential of ChoKα inhibitors as anticancer agents. mdpi.comresearchgate.net For instance, the ChoKα inhibitor MN58b induces apoptosis in bladder tumor cells, while non-transformed bladder cells are arrested in the G1 phase. nih.gov Similarly, oncogene-transformed NIH3T3 cells are irreversibly affected by ChoKα inhibition, whereas their non-transformed counterparts are only temporarily halted in their proliferation. researchgate.net

Table 1: Differential Effects of ChoKα Inhibition on Transformed and Non-Transformed Cells

Cell Type Effect of ChoKα Inhibition Key Molecular Response Reference
Transformed (Cancer) Cells Cytotoxicity (Apoptosis) Prolonged ER stress, high CHOP induction nih.gov
Non-Transformed Cells Cytostatic (Reversible cell cycle arrest) Transient ER stress, ATF4-mediated adaptation researchgate.netnih.gov

Interference with Downstream Signaling Cascades

The antitumor activity of ChoKα inhibitors extends beyond the direct disruption of phospholipid metabolism and involves significant interference with key downstream signaling pathways that are often dysregulated in cancer.

One of the primary pathways affected is the MAPK (Mitogen-Activated Protein Kinase) cascade . While some studies with specific inhibitors like MN58b did not observe a direct effect on the MAPK pathway researchgate.netnih.gov, other research indicates that siRNA-mediated knockdown of ChoKα can inhibit this cascade by reducing phosphatidic acid levels, which are crucial for Ras activation. nih.gov Furthermore, in some cellular contexts, ChoKα inhibitors have been shown to cause a significant reduction in the phosphorylated forms of p42/p44 (Erk1/2). plos.org

The PI3K/AKT signaling pathway , another critical regulator of cell survival and proliferation, is also modulated by ChoKα inhibition. Silencing of ChoKα has been shown to lead to a marked reduction in the phosphorylation of Akt at serine 473 (pAkt-Ser473), a key activation event. scienceopen.com However, the effect on this pathway can be cell-line dependent, as some studies reported no significant change in pAkt-Ser473 phosphorylation in certain cancer cells following treatment with ChoKα inhibitors. plos.org

A crucial mechanism through which ChoKα inhibitors exert their effects is the induction of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress . Treatment with inhibitors like MN58b and RSM932A leads to a significant and sustained activation of the ER stress response in cancer cells. nih.gov This is evidenced by the increased levels of ER stress markers such as GRP78, IRE1α, and the pro-apoptotic transcription factor CHOP. nih.gov This prolonged ER stress is a key driver of apoptosis in tumor cells. nih.gov In contrast, non-tumorigenic cells exhibit only a transient and moderate ER stress response, which they can adapt to and survive. nih.gov

Additionally, ChoKα inhibition can lead to an increase in cellular ceramide levels, which is a pro-apoptotic signaling molecule. plos.org This further contributes to the selective cytotoxic effect on cancer cells.

Table 2: Impact of ChoKα Inhibition on Key Signaling Pathways

Signaling Pathway Effect of ChoKα Inhibition Key Molecular Changes Reference
MAPK/Erk Inhibition (context-dependent) Reduction in p42/p44 (Erk) phosphorylation nih.govplos.org
PI3K/Akt Inhibition (context-dependent) Reduction in pAkt (Ser473) phosphorylation plos.orgscienceopen.com
ER Stress/UPR Strong and prolonged activation in cancer cells Increased GRP78, IRE1α, and CHOP nih.gov
Ceramide Signaling Activation Increased ceramide levels plos.org

Modulation of Cellular Proliferation and Viability by ChoKα Inhibitor-4

ChoKα inhibitor-4 and related compounds have demonstrated potent antiproliferative and pro-apoptotic effects on a variety of cancer cell lines. medchemexpress.comcsic.es The primary mechanism underlying this activity is the inhibition of ChoKα, which disrupts the synthesis of phosphatidylcholine, a crucial component of cell membranes and a source of mitogenic signaling molecules. nih.gov

In cancer cells, treatment with ChoKα inhibitors leads to a significant decrease in cellular viability and the induction of apoptosis. nih.govmedchemexpress.com This is often preceded by a cell cycle block, typically in the G1 phase. medchemexpress.com For example, ChoKα inhibitor-4 has been shown to induce a G1 phase block in HeLa and A549 cells. medchemexpress.com The induction of apoptosis is a key feature of the antitumor action of these inhibitors. nih.gov This apoptotic process can be initiated through the mitochondrial pathway, as evidenced by strong mitochondrial depolarization observed in treated cells. medchemexpress.com Furthermore, the activation of caspase-3, a key executioner caspase, is a common downstream event. plos.org

The antiproliferative effects are directly linked to the inhibition of the Kennedy pathway, leading to a reduction in intracellular phosphocholine (PCho) levels. nih.gov Depletion of PCho is associated with cell growth arrest, as it is required for the transition through the G1 restriction point of the cell cycle. nih.gov

It is important to reiterate the differential effect on non-tumorigenic cells, where ChoKα inhibition slows cell growth and induces cell cycle arrest but does not significantly reduce cellular viability. nih.gov This selective action against transformed cells underscores the therapeutic potential of targeting ChoKα in cancer treatment. researchgate.net

Table 3: Effects of ChoKα Inhibitor-4 on Cellular Processes

Cellular Process Effect in Cancer Cells Key Molecular Events Reference
Proliferation Inhibition G1 phase cell cycle arrest medchemexpress.com
Viability Decrease Induction of apoptosis nih.govmedchemexpress.com
Apoptosis Induction Mitochondrial depolarization, Caspase-3 activation plos.orgmedchemexpress.com
Phosphocholine Levels Reduction Disruption of the Kennedy pathway nih.gov

Preclinical Efficacy Studies of Chok|a Inhibitor 4 in Disease Models

In Vitro Efficacy in Disease-Relevant Cell Lines

The in vitro effectiveness of ChoKα inhibitors has been extensively studied across numerous cell lines representing different diseases. These studies are crucial for determining the direct impact of these inhibitors on pathological cells.

ChoKα is frequently overexpressed in cancer cells, contributing to malignant transformation and proliferation. aacrjournals.orgoncotarget.com Consequently, inhibitors targeting this enzyme have been a major focus of anticancer drug development. nih.govmdpi.com Research has demonstrated that ChoKα inhibitors can induce cell cycle arrest and apoptosis in tumor cells, while primarily causing a reversible cytostatic effect in non-tumorigenic cells. nih.govoncotarget.com

Multiple ChoKα inhibitors have shown significant antiproliferative activity in various breast cancer cell lines. The inhibitor JAS239 was shown to block cell growth and choline (B1196258) phosphorylation in a panel of human breast cancer cell lines, including MCF-7, MDA-MB-231, and a derivative of MDA-MB-231 known as 4175-Luc+. oncotarget.comnih.gov Its efficacy was found to be comparable to another inhibitor, MN58b. nih.gov Studies with the inhibitor EB-3D also revealed potent antiproliferative activity against MCF-7 and MDA-MB-231 cells, inducing a strong, concentration-dependent decrease in cell proliferation primarily through G0/G1 cell cycle arrest. aacrjournals.orgmdpi.com Similarly, the inhibitor RSM-932A (also known as TCD-717) demonstrated cytotoxicity against MDA-MB-468 cells. medchemexpress.com The inhibitor PL48 also showed antiproliferative effects in the MCF7 cell line. nih.gov

The activity of these inhibitors suggests that targeting ChoKα could be an effective strategy, particularly in aggressive subtypes like triple-negative breast cancers. nih.govnih.gov

Interactive Table: Efficacy of ChoKα Inhibitors in Breast Cancer Cell Lines

The efficacy of ChoKα inhibition has also been investigated in glioblastoma (GBM), a particularly aggressive form of brain cancer. ismrm.org The inhibitor JAS239 was tested on four GBM cell lines: F98, 9L, U-87 MG, and U-251 MG. liverpool.ac.ukmdpi.com Treatment with JAS239 resulted in significant alterations in cell metabolism, a reduction in cell proliferation, and the induction of cell cycle arrest across all tested GBM cell lines. liverpool.ac.ukmdpi.comnih.gov The inhibitor also demonstrated an ability to impair GBM cell invasion. mdpi.com Interestingly, the cellular response to JAS239 varied depending on the specific cell line and oxygen levels, with hypoxia (low oxygen), a common feature of the tumor microenvironment, influencing the drug's effectiveness. ismrm.orgliverpool.ac.ukmdpi.com For instance, the effect of JAS239 on phosphocholine (B91661) and glycerophosphocholine levels was more pronounced under hypoxic conditions in 9L and U251 cells. ismrm.org

Studies on hepatocellular carcinoma (HCC) cell lines have also shown the potential of targeting choline metabolism. The ChoKα inhibitor PL48 was evaluated for its antiproliferative activity against the HepG2 liver cancer cell line, demonstrating a GI50 value of 0.972 ± 0.240 μM after 48 hours of treatment. nih.gov Research indicated that PL48 inhibits not only ChoKα1 activity and expression but also the uptake of choline through the CTL1 transporter, suggesting a dual mechanism for its antiproliferative action in HepG2 cells. nih.gov Other studies have also found that certain drugs can significantly inhibit the viability of HCC cell lines like Huh7, Hep3B, and HepG2. plos.org

The antineoplastic activity of ChoKα inhibitors extends to a variety of other cancers.

Lung Cancer: ChoKα is overexpressed in lung cancer cells. ismrm.org The inhibitor JAS239 showed an IC50 of 3.125 µM in KLN 205 murine lung cancer cells. ismrm.org The inhibitors MN58b and RSM-932A (TCD-717) demonstrated synergistic cytotoxic effects when combined with cisplatin (B142131) in the human non-small cell lung cancer (NSCLC) cell lines H460 and H1299. nih.gov

Lymphoma: The bis-cationic inhibitor MN58b has been shown to be lethal to lymphoma cells. oncotarget.comnih.gov In T-cell lymphoma (TCL), the inhibitor CK37 was found to inhibit the growth of Jurkat cells in a time- and dose-dependent manner and induce apoptosis. nih.gov

Prostate Cancer: Overexpression of ChoKα is a known feature in human prostate cancers, suggesting its potential as a therapeutic target in this malignancy. plos.org

Colon Cancer: ChoKα inhibitors MN58b and TCD-717 have demonstrated potent antitumoral activity in colorectal cancer (CRC) cell lines. plos.org Studies showed a synergistic effect when these inhibitors were combined with the common chemotherapy drug 5-fluorouracil (B62378) (5-FU) in three different human colon cancer cell lines. plos.org

Interactive Table: Efficacy of ChoKα Inhibitors in Other Malignancies

Beyond cancer, the inhibition of choline kinase is also a validated strategy against parasitic diseases like malaria. The malaria parasite Plasmodium falciparum has its own choline kinase (p.f.-ChoK) that is essential for its viability. nih.govnih.gov The antitumoral agents MN58b and RSM-932A have been investigated for their efficacy against P. falciparum. nih.govresearchgate.net Both compounds demonstrated potent in vitro inhibitory activity in the low nanomolar range. nih.govresearchgate.net Crucially, they were equally effective against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of the parasite. nih.govnih.gov In culture, treatment with MN58b and RSM-932A significantly reduced parasitemia and blocked the intraerythrocytic development of the parasite, suggesting a delay in its maturation stage. nih.govresearchgate.net These findings validate p.f.-ChoK as an accessible and promising drug target for the development of new antimalarial compounds. nih.gov

Liver Cancer Cell Lines

Antibacterial Activity in Streptococcus pneumoniae Models

Choline kinase (ChoK) in Streptococcus pneumoniae (sChoK) has been identified as a promising therapeutic target, distinct from its human counterpart, offering a potential avenue for novel antibacterial agents. Research has focused on identifying potent inhibitors of sChoK to validate its role in bacterial survival and pathogenesis.

Initial studies identified HC-3 as an inhibitor of sChoK, but its effectiveness was limited, with activity in the millimolar range. csic.es Subsequent research has uncovered more potent inhibitors. Two specific ChoKα inhibitors, RSM-932A and MN58b, have demonstrated significant antibacterial activity against S. pneumoniae. csic.es Enzymatic assays revealed that RSM-932A is a particularly potent inhibitor of sChoK with a half-maximal inhibitory concentration (IC50) of 0.5 µM. csic.esmedchemexpress.com MN58b also showed inhibitory activity, although it was less potent than RSM-932A, with an IC50 of 150 µM. csic.es

In culture assays, these inhibitors demonstrated effective control of bacterial growth. RSM-932A showed a minimum inhibitory concentration (MIC) of 0.4 µM and a minimum lethal concentration (MLC) of 1.6 µM for S. pneumoniae. csic.esmedchemexpress.com The corresponding values for MN58b were a MIC of 10 µM and an MLC of 20 µM. csic.es Both compounds were found to have a bacteriostatic mechanism of action and did not interfere with the autolytic effects of vancomycin. csic.es Further investigation into their cellular effects showed that MN58b treatment distorted the bacterial cell wall, a finding consistent with observed changes in teichoic acid production. csic.es These findings underscore the potential of ChoKα inhibitors as a novel class of therapeutics for treating S. pneumoniae infections. csic.es

Table 1: In Vitro Activity of ChoKα Inhibitors Against Streptococcus pneumoniae

CompoundIC50 (vs. sChoK)MICMLC
RSM-932A 0.5 µM0.4 µM1.6 µM
MN58b 150 µM10 µM20 µM

Data sourced from scientific reports on the identification and validation of novel choline kinase inhibitors. csic.esmedchemexpress.com

Evaluation in Cell Models of Inflammatory Conditions

Choline kinase alpha (ChoKα) inhibitors have shown potential therapeutic effects in various cell models of inflammatory diseases, suggesting that targeting choline metabolism could be a viable strategy for a range of non-cancerous conditions. nih.govnih.gov

In the context of rheumatoid arthritis (RA), the ChoKα inhibitor MN58b was evaluated on fibroblast-like synoviocytes (FLS), which are key contributors to joint destruction in RA. nih.gov The study found that ChoKα is expressed in synovial tissue and that its expression and the levels of phosphocholine are increased by pro-inflammatory stimuli such as tumour necrosis factor (TNF) and platelet-derived growth factor (PDGF). nih.gov Inhibition of ChoKα with MN58b suppressed critical functions of cultured RA FLS, including cell migration and resistance to apoptosis. nih.gov Mechanistically, MN58b treatment markedly reduced the phosphorylation of key signaling proteins AKT and ERK1/2 in FLS. nih.gov

Furthermore, ChoKα inhibitors have demonstrated efficacy in cell models of cryopyrin-associated periodic syndromes (CAPS), a group of genetic autoinflammatory diseases caused by mutations in the NLRP3 gene. escholarship.org In bone marrow-derived macrophages (BMDMs) from mouse models of Muckle-Wells syndrome (MWS), familial cold autoinflammatory syndrome (FCAS), and neonatal-onset multisystem inflammatory disease (NOMID), treatment with a ChoKα inhibitor significantly decreased the production of the inflammatory cytokine IL-1β. escholarship.org This suggests that ChoKα activity is important for inflammasome activation. nih.govescholarship.org

Assessment in Cell Models of Metabolic Dysregulation

The role of ChoKα extends to the regulation of broader cellular metabolic pathways, and its inhibition has been assessed in models of metabolic dysregulation. Pharmacological or siRNA-mediated inhibition of ChoKα has been shown to lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. frontiersin.org

In T-cell lymphoma cell models, which exhibit dysregulated choline metabolism, the inhibition of ChoKα had significant effects on key oncogenic signaling pathways. nih.gov Both pharmacological inhibition and molecular silencing of ChoKα led to a significant decrease in Ras-GTP activity, as well as reduced phosphorylation of AKT and ERK. nih.gov This intervention also resulted in the downregulation of the MYC oncoprotein and a restoration of normal choline metabolite levels, ultimately inducing apoptosis and necroptosis in the tumor cells. nih.gov

A proposed model suggests that ChoKα inhibition could influence systemic metabolic conditions like obesity. frontiersin.org This model posits that blocking ChoKα activity activates the AMPK–SIRT1–PGC-1α signaling pathway. frontiersin.org This, in turn, could promote the browning of white adipose tissue and activate thermogenic genes in brown adipose tissue, suggesting a potential role for ChoKα inhibitors in managing obesity. frontiersin.org In adipocytic cell models, inhibiting ChoKα was found to block cell differentiation and reduce lipogenesis. frontiersin.org

In Vivo Efficacy in Preclinical Animal Models

ChoKα inhibitors have demonstrated potent antitumoral activity in various preclinical animal models, highlighting their therapeutic potential. plos.orgnih.gov

Tumor Growth Inhibition in Xenograft Models

The in vivo efficacy of ChoKα inhibitors has been extensively validated in numerous xenograft models using human tumor cell lines. Specific inhibitors like MN58b and TCD-717 (also known as RSM-932A) have shown efficient antitumoral activity against xenografts derived from colon, breast, lung, and bladder cancers, among others. plos.orgnih.gov For instance, in a study using HT-29 human colon cancer xenografts, the inhibitor RSM-932A demonstrated significant tumor growth inhibition. researchgate.net Similarly, combining ChoKα inhibitors with standard chemotherapeutics like 5-fluorouracil (5-FU) resulted in synergistic antitumor effects in colon cancer xenografts. plos.orgresearchgate.net

Orthotopic models, where tumor cells are implanted in the corresponding organ of origin, provide a more clinically relevant microenvironment to test therapeutic efficacy. criver.com In orthotopic breast cancer models, ChoKα inhibitors have shown significant promise.

Treatment with the ChoKα inhibitors JAS239 and MN58b resulted in significantly smaller tumor volumes in mice with orthotopically implanted 4175-Luc+ breast cancer cells, a derivative of the MDA-MB-231 line. oncotarget.comnih.gov Another inhibitor, EB-3D, also impaired mammary tumor growth in a syngeneic orthotopic E0771 mouse model. nih.gov In addition to reducing tumor growth, these inhibitors also affect tumor metabolism. Magnetic resonance spectroscopy (MRS) measurements in MDA-MB-231 tumor-bearing mice showed that JAS239 and MN58b treatment led to a reduction in total choline (tCho) levels within the tumors. oncotarget.comnih.gov Histological analysis confirmed that treatment with these inhibitors reduced cell proliferation and induced apoptosis. nih.gov Furthermore, silencing ChoKα via shRNA in MDA-MB-231 xenografts strongly repressed tumor growth. frontiersin.org

Table 2: Efficacy of ChoKα Inhibitors in Orthotopic Breast Cancer Models

InhibitorCancer Cell LineAnimal ModelKey Findings
JAS239 4175-Luc+; MDA-MB-231Athymic Nude MiceSignificant reduction in tumor volume; Decreased total choline levels. oncotarget.comnih.gov
MN58b 4175-Luc+; MDA-MB-231Athymic Nude MiceSignificant reduction in tumor growth rate; Decreased total choline levels. oncotarget.comnih.gov
EB-3D E0771C57BL/6 MiceImpaired mammary tumor growth. nih.gov

Glioblastoma (GBM) is an aggressive brain tumor characterized by altered choline metabolism. nih.gov The efficacy of ChoKα inhibitors has been evaluated in several preclinical GBM models.

The inhibitor JAS239 has been tested in rodent models using various GBM cell lines, including F98, 9L, U-87 MG, and U-251 MG. researchgate.netnih.gov In vivo studies using an F98 rat glioblastoma model demonstrated that treatment with JAS239 led to tumor growth arrest and a significant reduction in total choline levels within the tumor, as measured by in vivo ¹H MRS. ismrm.org Notably, no changes in choline levels were observed in the healthy contralateral brain tissue, indicating a preferential effect on the tumor. ismrm.org However, the efficacy of ChoKα inhibitors in GBM can be influenced by the tumor microenvironment, particularly hypoxia, which is a hallmark of these tumors and is associated with therapy resistance. researchgate.netnih.govresearchgate.net Studies have shown that while JAS239 can deregulate cellular metabolism and inhibit proliferation, its effects can vary depending on the GBM cell line and hypoxic conditions. researchgate.netismrm.org

Other Cancer Xenografts (e.g., pancreatic, oral, lung)

The antitumor activity of ChoKα inhibitors has been evaluated in several cancer xenograft models beyond breast and colon cancer, demonstrating a broad spectrum of potential applications.

Lung Cancer: In non-small cell lung cancer (NSCLC), ChoKα inhibitors have shown significant antitumoral effects. Studies using human NSCLC H460 xenografts in nude mice revealed that the inhibitors MN58b and RSM-932A (also known as TCD-717) potentiate the antitumor response to cisplatin, a standard chemotherapeutic agent. A synergistic effect was observed when the inhibitors were combined with cisplatin, leading to enhanced tumor growth inhibition. This suggests that targeting ChoKα could improve the efficacy of existing chemotherapy regimens for NSCLC. medchemexpress.com

Pancreatic Cancer: The therapeutic potential of ChoKα inhibition has also been explored in pancreatic ductal adenocarcinoma (PDAC), a notoriously difficult-to-treat cancer. In cellular models derived from PDAC, ChoKα inhibitors demonstrated synergistic effects when combined with standard chemotherapeutic drugs such as gemcitabine, 5-fluorouracil (5-FU), or oxaliplatin. mdpi.com These findings support the investigation of ChoKα inhibitors as part of combination therapies for pancreatic cancer. uam.es

Oral Cancer: Currently, there is limited specific preclinical data available from the reviewed sources regarding the efficacy of ChoKα inhibitors in animal xenograft models of oral cancer. While various inhibitors are being tested for oral squamous cell carcinoma, specific findings on ChoKα-targeted inhibitors in these models are not detailed.

Table 1: Efficacy of ChoKα Inhibitors in Cancer Xenograft Models This table is interactive. You can sort and filter the data.

Cancer Type Xenograft Model Inhibitor(s) Key Finding
Lung (NSCLC) H460 MN58b, RSM-932A Potentiated the antitumor response to cisplatin.
Pancreatic (PDAC) Cell-derived Not specified Synergistic effects with gemcitabine, 5-FU, and oxaliplatin.
Colon Adenocarcinoma HT-29 RSM-932A 70% inhibition of tumor growth.
Breast Adenocarcinoma MDA-MB-231 RSM-932A Showed significant tumor growth inhibition.

Impact on Tumor Metabolism in Animal Models

ChoKα inhibitors exert their antitumor effects in vivo by directly interfering with choline metabolism, a pathway that is frequently upregulated in cancer cells. This metabolic disruption can be monitored using advanced imaging and analytical techniques in animal models.

In human colon adenocarcinoma (HT-29) xenografts, treatment with the ChoKα inhibitor RSM-932A resulted in a marked decrease (40%) in both ChoK enzymatic activity and the production of its product, phosphocholine (PCho). This provides direct evidence of target engagement and metabolic modulation within the tumor tissue.

Magnetic Resonance Spectroscopy (MRS) has been employed to non-invasively monitor the metabolic response to ChoKα inhibition in live animals. In a rat glioblastoma model, the inhibitor JAS239 caused a significant reduction in the total choline (tCho) signal in the tumors, which correlated with tumor growth arrest. Notably, no changes in tCho levels were observed in the healthy contralateral brain tissue, indicating a preferential inhibition of choline metabolism in the tumor. Similarly, in breast cancer xenograft models, treatment with the inhibitors MN58b and JAS239 led to observable reductions in the tCho peak via MRS.

Furthermore, ChoKα inhibition can affect downstream metabolic pathways crucial for cancer cell proliferation. In DLD-1 colon cancer xenografts, treatment with the inhibitor MN58b, alone or in combination with 5-FU, led to a statistically significant reduction in the protein levels of thymidylate synthase (TS), a key enzyme in nucleotide synthesis and a target of 5-FU.

Table 2: Metabolic Impact of ChoKα Inhibitors in Animal Tumor Models This table is interactive. You can sort and filter the data.

Animal Model Inhibitor Metabolic Effect Measurement Method
Colon Xenograft (HT-29) RSM-932A 40% decrease in ChoK activity and PCho production Tumor extract analysis
Rat Glioblastoma (F98) JAS239 Reduction in total choline (tCho) In vivo ¹H MRS
Breast Xenograft (MDA-MB-231) MN58b, JAS239 Reduction in total choline (tCho) In vivo MRS
Colon Xenograft (DLD-1) MN58b Reduction in thymidylate synthase (TS) levels Western blot of tumor tissue

Efficacy in Animal Models of Infectious Diseases

The therapeutic utility of ChoKα inhibitors extends beyond oncology, with significant preclinical evidence supporting their use against various pathogens, including parasites and bacteria. frontiersin.orgnih.gov

Malaria: The choline kinase of Plasmodium falciparum (p.f.-ChoK) is essential for the parasite's viability and has been validated as a therapeutic target. nih.gov Inhibition of ChoK has been shown to be effective in mouse models of malaria. nih.govnih.gov For instance, the early ChoK inhibitor hexadecyltrimethylammonium bromide (HBA) was found to reduce parasitemia by 50% in mice. nih.gov More advanced inhibitors designed for human ChoKα, such as MN58b and RSM-932A, are also potent against p.f.-ChoK, blocking the parasite's intraerythrocytic development. nih.gov

Leishmaniasis: The growth of Leishmania species, the protozoan parasites responsible for leishmaniasis, can be blocked by ChoKα inhibitors, indicating another potential application for these compounds in treating parasitic diseases. uam.esugr.es

Bacterial Infections: ChoKα inhibitors originally developed for cancer therapy have been successfully repurposed as antimicrobial agents. nih.gov They have demonstrated efficacy against both Gram-positive bacteria like Streptococcus pneumoniae and Gram-negative bacteria such as Haemophilus influenzae. uam.esresearchgate.net Inhibition of the bacterial ChoK disrupts cell wall integrity, retarding the growth of the pathogen. nih.gov

Modulation of Disease Phenotypes in Models of Other Pathologies

ChoKα inhibitors have demonstrated profound therapeutic effects in animal models of various non-cancerous pathologies, particularly those driven by inflammation and metabolic dysregulation. mdpi.comfrontiersin.org

Inflammatory and Autoimmune Diseases: In a mouse model of LPS-induced septic shock, prophylactic treatment with the ChoKα inhibitor MN58b dramatically prevented death, an effect associated with reduced levels of circulating pro-inflammatory IL-1β. nih.gov This inhibitor also showed therapeutic effects in mouse models of cryopyrin-associated periodic syndromes (CAPS), which are caused by chronic inflammasome activation. nih.gov

Rheumatoid Arthritis: The role of ChoKα inhibitors has been extensively studied in rheumatoid arthritis (RA). In the K/BxN serum-transfer mouse model of arthritis, the inhibitor MN58b significantly decreased the severity of arthritis, abrogating both joint inflammation and damage. nih.govnih.gov These effects were observed in both pretreatment and established disease protocols, highlighting its potential to suppress the pathogenic behavior of fibroblast-like synoviocytes that contribute to cartilage destruction in RA. mdpi.comnih.gov

Obesity: Emerging research suggests that ChoKα may be a prophylactic target for obesity. Preliminary studies in mice indicate that in vivo inhibition of ChoKα is effective in preventing obesity, potentially by blocking the differentiation of adipocytic cells and attenuating lipogenesis. frontiersin.orgnih.gov

Neurodegenerative Disease: While research is in early stages, studies using a C. elegans model of Parkinson's disease have suggested that ChoK may be an important factor, as silencing the enzyme's expression led to a decrease in lipid content, a parameter of interest in Parkinson's-related endpoints. mdpi.comnih.gov

Table 3: Efficacy of ChoKα Inhibitors in Other Disease Models This table is interactive. You can sort and filter the data.

Disease Model Animal Model Inhibitor Key Finding
Sepsis Mouse (LPS-induced) MN58b Prevented LPS-induced death and reduced circulating IL-1β. nih.gov
Rheumatoid Arthritis Mouse (K/BxN serum transfer) MN58b Abrogated joint inflammation and damage. nih.govnih.gov
Malaria Mouse HBA Reduced parasitemia by 50%. nih.gov
Obesity Mouse Not Specified Effective in preventing diet-induced obesity. frontiersin.orgnih.gov

Compound Names

Structure Activity Relationship Sar and Design Strategies for Chok|a Inhibitor 4 Analogs

Historical Development and Evolution of ChoK Inhibitor Scaffolds

The journey to develop potent and specific ChoKα inhibitors began with the study of hemicholinium-3 (B1673050) (HC-3). nih.govnih.gov Initially recognized for its ability to block choline (B1196258) uptake and inhibit acetylcholine (B1216132) synthesis, HC-3 was later identified as a modest ChoK inhibitor. nih.govasm.org However, its clinical utility was hampered by significant neurotoxicity. nih.govnih.gov This led to concerted efforts to modify the HC-3 scaffold to enhance potency and reduce off-target effects. nih.govugr.es

The initial design strategy focused on creating symmetrical bis-quaternary derivatives of HC-3, where modifications were made to both the spacer and the cationic heads. researchgate.net These early modifications paved the way for the development of bis-cationic compounds, including bis-pyridinium and bis-quinolinium structures, which showed significantly improved inhibitory activity against ChoKα. nih.govugr.esmdpi.com A key breakthrough was the identification of MN58b, a bis-pyridinium derivative of HC-3, which demonstrated potent antiproliferative activity and served as a crucial lead molecule for further development. ugr.esaacrjournals.org Subsequently, the replacement of the pyridinium (B92312) moieties with quinolinium rings led to the development of RSM-932A (also known as TCD-717), a compound that has advanced to Phase I clinical trials for the treatment of solid tumors. ugr.esoncotarget.com

The elucidation of the crystal structures of ChoKα, both alone and in complex with inhibitors like HC-3, provided a structural basis for inhibitor binding and opened avenues for structure-based drug design. ugr.es This has facilitated the development of a diverse range of inhibitor scaffolds beyond the initial symmetrical bis-cationic framework.

Quantitative Structure-Activity Relationships (QSAR) Studies for ChoKα Inhibitor Potency

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in guiding the design of more potent ChoKα inhibitors. nih.govresearchgate.netnih.gov These models establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. wikipedia.orgnih.gov

Early QSAR studies on bis-pyridinium analogs of HC-3 revealed several key insights. nih.gov It was demonstrated that the electronic properties of substituents on the pyridinium rings significantly influence inhibitory potency. Specifically, electron-donating groups at the C4-position of the pyridinium head-groups were found to enhance ex vivo ChoK inhibition. nih.gov The dimethylamino (-NMe2) group, a strong electron-donating substituent, was incorporated into the highly promising inhibitor, MN58b. nih.gov

Furthermore, QSAR analyses highlighted the importance of lipophilicity (hydrophobicity) for the antiproliferative efficacy of these inhibitors. nih.govnih.gov While increased lipophilicity generally correlated with improved activity, it was also identified as a potential factor disconnecting the ex vivo enzyme inhibition from the in vitro antiproliferative effects, likely due to differences in cell permeability. nih.gov The interplay between electronic effects and lipophilicity was further explored by combining these properties in single molecules, leading to refined QSAR models that could better predict inhibitory potency. nih.gov These studies considered parameters such as the electronic parameter σR of substituents, molar refractivity (MR), and lipophilic parameters like clogP and πlinker. nih.gov

The general structure of symmetrical ChoKα inhibitors and representative compounds are presented below:

Inhibitor Class General Structure Representative Compound
Hemicholinium-3Prototypical choline mimeticHC-3
Bis-pyridiniumSymmetrical pyridinium moietiesMN58b
Bis-quinoliniumSymmetrical quinolinium moietiesTCD-717
Fluorescent MimeticNear-infrared fluorescent choline mimeticJAS239

This table is based on information from reference nih.gov.

Exploration of Chemical Space and Scaffold Modifications

The initial success with symmetrical bis-cationic scaffolds prompted a broader exploration of the chemical space to identify novel and improved ChoKα inhibitors. This has involved modifications to the core scaffold, leading to the development of various classes of compounds.

Bis-Cationic Compounds

The development of bis-cationic compounds has been a cornerstone of ChoKα inhibitor design. ugr.esmdpi.com These molecules are typically symmetrical, featuring two cationic heads, such as pyridinium or quinolinium, connected by a linker. ugr.es The rationale behind this design is to mimic the binding of two choline molecules to the enzyme.

The nature of the cationic head group has a significant impact on activity. Replacing pyridinium with quinolinium or isoquinolinium moieties was explored to enhance cell permeability and antiproliferative properties. nih.govmdpi.com Indeed, bis-quinolinium derivatives generally exhibited greater hydrophobicity and improved antiproliferative effects compared to their bis-pyridinium counterparts. nih.govresearchgate.net

The linker connecting the two cationic heads also plays a crucial role. Studies have shown that the length and rigidity of the linker can influence inhibitory potency. nih.govmdpi.com For instance, replacing the 4,4'-biphenyl linker of HC-3 with a 1,2-ethylene(bisbenzyl) fragment led to improved activity. nih.gov However, attempts to make the structures more rigid with cyclophane linkers, while increasing enzyme inhibition, did not always translate to better cellular activity. nih.gov

Fluorescent Conjugates for Research Applications

To facilitate the study of ChoKα expression and function in living systems, fluorescently labeled inhibitors have been developed. ugr.esnih.gov A notable example is JAS239, a carbocyanine-based ChoKα inhibitor with inherent near-infrared fluorescence (NIRF). ugr.esnih.govaacrjournals.org The design of JAS239 was inspired by the structural similarities between symmetrical bis-heterocyclic ChoKα inhibitors and carbocyanine dyes. oncotarget.comnih.gov This compound features a bis-indolium structure that conforms to the established parameters for ChoKα specificity, and its spacer length provides fluorescence in the NIR window, which is advantageous for in vivo imaging due to the relative transparency of biological tissues at these wavelengths. ugr.esnih.govaacrjournals.org

JAS239 has been shown to effectively inhibit choline phosphorylation and has been used to distinguish ChoKα overexpression in breast tumor models and monitor the effects of other ChoKα inhibitors. nih.gov The development of such fluorescent probes represents a significant advancement for both basic research and as potential companion diagnostics.

Indolium and Pyridinium Derivatives

Beyond the well-established bis-pyridinium and bis-quinolinium scaffolds, researchers have explored other heterocyclic systems. Indolium derivatives, as seen in the fluorescent probe JAS239, have proven to be a viable scaffold for ChoKα inhibition. ugr.esnih.govaacrjournals.org

Furthermore, extensive research has been conducted on various pyridinium derivatives. This includes the synthesis of new symmetrical bis-pyridinium compounds with electron-releasing groups at the 4-position of the pyridinium ring, which have shown potent inhibitory activity. ugr.esnih.gov Additionally, non-symmetrical bis-pyridinium derivatives have been designed and synthesized to explore new binding modes within the enzyme. mdpi.com These asymmetrical compounds combine different pyridinium fragments, such as 4-(4-chloro-N-methylanilino)pyridinium and 1-benzyl-4-(dimethylamino)pyridinium, linked by variable spacers. mdpi.com The study of these diverse derivatives continues to expand the understanding of the SAR for ChoKα inhibitors.

Identification and Characterization of Novel Binding Sites or Allosteric Modulators

While the majority of early ChoKα inhibitors were designed to target the choline-binding site, recent discoveries have revealed the existence of alternative binding pockets on the enzyme. ugr.esresearchgate.netacs.orgosti.gov A significant finding was the elucidation of the crystal structure of ChoKα in complex with TCD-717. researchgate.netacs.orgosti.gov Surprisingly, this potent inhibitor does not bind directly in the choline pocket but at a distinct, proximal location near the enzyme's surface. researchgate.netacs.orgosti.gov This novel binding site is located at the dimer interface of the enzyme. researchgate.net

The discovery of this new binding site has profound implications for the future design of ChoKα inhibitors. It suggests that targeting regions outside the highly conserved active site could lead to the development of more specific and potentially allosteric modulators of ChoKα activity. Allosteric inhibitors, which bind to a site other than the active site to modulate enzyme function, can offer advantages in terms of selectivity and overcoming resistance mechanisms.

The identification of this unique inhibitor-binding site for TCD-717 provides a new template for structure-based drug design and opens up exciting possibilities for developing novel classes of ChoKα inhibitors with distinct mechanisms of action. ugr.esresearchgate.netacs.orgosti.govresearchgate.net

Synthetic Methodologies for ChoK Inhibitor Derivatives

The development of Choline Kinase (ChoK) inhibitors has led to various synthetic strategies aimed at improving potency, selectivity, and pharmacological properties. Methodologies often focus on modifying known inhibitor scaffolds, such as symmetrical biscationic compounds and non-symmetrical monocationic structures. These strategies involve the manipulation of three key structural components: the cationic head(s) that mimic the natural substrate choline, a lipophilic linker, and various substituents that influence electronic and steric properties.

Synthesis of Non-Symmetrical ChoKα Inhibitors

A significant class of ChoKα inhibitors are non-symmetrical derivatives characterized by a single cationic head. Research has focused on compounds featuring a 3-aminophenol (B1664112) moiety connected to a substituted pyridinium cationic head via different linkers. researchgate.netsemanticscholar.org The synthesis of these compounds, such as series 3a-h and 4a-h , allows for a detailed exploration of structure-activity relationships (SAR). researchgate.netnih.gov

In these series, the key structural variables are:

The atom of the 3-aminophenol system (oxygen or nitrogen) connected to the linker. researchgate.netnih.gov

The nature of the substituent at position 4 of the pyridinium ring (e.g., dimethylamino or pyrrolidin-1-yl). semanticscholar.orgnih.gov

The length and composition of the linker connecting the two aromatic systems. nih.gov

Studies indicate that the point of attachment significantly influences inhibitory activity. Compounds where the 3-aminophenol system is connected to the linker via the nitrogen atom (4a-h ) generally exhibit better enzyme inhibition results. researchgate.netnih.gov This is supported by docking studies. Conversely, derivatives connected via the oxygen atom (3a-h ) often show superior antiproliferative activity in cell lines. nih.govresearchgate.net

The substituent on the pyridinium ring also plays a crucial role. The presence of a dimethylamino group at the 4-position of the pyridinium fragment generally leads to higher inhibitory potency against human ChoKα (hChoKα). nih.govugr.es

Table 1: Inhibitory Activity of Non-Symmetrical 3-Aminophenol Derivatives Data sourced from nih.gov

CompoundLinker AttachmentR Group (Pyridinium)Linker (n)IC₅₀ (µM) on hChoKα1
3a OPyrrolidin-1-yl1> 100
3b OPyrrolidin-1-yl226.3
3e ON(CH₃)₂122.1
3f ON(CH₃)₂211.2
4a NPyrrolidin-1-yl12.5
4b NPyrrolidin-1-yl21.8
4e NN(CH₃)₂11.5
4f NN(CH₃)₂20.99

Synthesis of Symmetrical Biscationic ChoKα Inhibitors

Symmetrical biscationic compounds were among the first classes of ChoKα inhibitors developed, inspired by the structure of Hemicholinium-3 (HC-3). ugr.es These molecules typically feature two identical cationic heads, such as pyridinium or quinolinium, connected by a central linker. ugr.esnih.gov

A key synthetic strategy involves preparing derivatives with varying linker lengths and flexibilities. For instance, a series of symmetrical bispyridinium compounds with different alkyl linkers demonstrated that inhibitory potency is directly related to the length of the alkyl chain. A significant increase in inhibitory capacity was observed when the linker was elongated from 8 to 14 carbons. ugr.es

Another synthetic approach focused on introducing oxygen atoms into the linker to increase polarity and solubility. A novel family of compounds derived from 1,1′-(((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))-bispyridinium or -bisquinolinium bromide were synthesized and evaluated as ChoK inhibitors. researchgate.netresearchgate.net The design rationale was that the size of these symmetrical biscationic inhibitors was appropriate to simultaneously bind to both the ATP and choline binding sites of the enzyme. researchgate.net The presence of an N-methylaniline fragment at position 4 of the quinolinium ring led to particularly potent compounds. ugr.es

Synthesis of Other ChoKα Inhibitor Scaffolds

Synthetic efforts have also been directed towards creating novel scaffolds. One such example is the development of fluorescent inhibitors. The carbocyanine derivative JAS239 was synthesized by incorporating choline-mimetic moieties into a fluorescent scaffold, providing a tool for both inhibition and optical imaging. nih.govresearchgate.net The synthesis of MN58b , a highly selective analog of HC-3, involves the reaction of N,N-dimethylpyridin-4-amine with a suitable precursor in an autoclave. researchgate.net

More complex structures, such as derivatives of ICL-CCIC-0019 , have been synthesized to improve pharmacological properties. An active analogue, CK146 , was created with a piperazine (B1678402) handle to allow for further structural modifications, including prodrug and targeted delivery strategies. mdpi.com

Mechanisms of Resistance and Combination Strategies in Chok|a Inhibitor 4 Research

Investigation of Acquired Resistance Mechanisms in Preclinical Models

The development of resistance to targeted cancer therapies is a significant clinical challenge. In preclinical studies, several mechanisms of acquired resistance to ChoKα inhibitor-4 have been identified, primarily involving the activation of adaptive bypass signaling pathways and the emergence of genetic and epigenetic alterations.

Adaptive Bypass Signaling Pathway Activation

Tumor cells can develop resistance to ChoKα inhibitor-4 by activating alternative signaling pathways to sustain their growth and survival. This adaptive response often involves the rewiring of intracellular signaling networks to compensate for the inhibition of choline (B1196258) metabolism.

One of the key bypass mechanisms observed is the activation of the Ras-MAPK and PI3K/Akt signaling cascades. nih.govnih.gov Inhibition of ChoKα can lead to a reduction in downstream signaling molecules, but resistant cells can counteract this by upregulating other kinases or their downstream effectors. amegroups.org For instance, increased phosphorylation of EGFR and subsequent activation of the MAPK pathway have been identified as escape mechanisms in cell lines resistant to ALK inhibitors, a principle that can be extrapolated to other kinase inhibitor resistance scenarios. amegroups.org

Furthermore, the Hippo signaling pathway effector, YAP (Yes-associated protein), has been implicated in resistance to targeted therapies. amegroups.org Overexpression of YAP can hinder the response to inhibitors in preclinical models, suggesting its role as a potential bypass mechanism. amegroups.org The activation of these pathways allows cancer cells to circumvent the metabolic block imposed by ChoKα inhibitor-4, thereby maintaining their proliferative and survival advantages.

Genetic and Epigenetic Drivers of Resistance

Genetic and epigenetic alterations are fundamental drivers of acquired resistance to ChoKα inhibitor-4. These changes can lead to a stable, heritable resistant phenotype that is passed on to subsequent generations of cancer cells.

Genetic Drivers: Acquired resistance can arise from mutations in the CHKA gene itself, although this is less commonly reported than other mechanisms. More frequently, mutations occur in genes that regulate downstream or parallel signaling pathways. nih.gov For example, mutations that activate oncogenes like Ras or PI3K can confer resistance by providing a constant proliferative signal that is independent of the choline pathway. nih.gov Amplification of genes encoding for survival proteins or drug efflux pumps can also contribute to resistance.

Epigenetic Drivers: Epigenetic modifications, such as changes in DNA methylation and histone modifications, play a crucial role in the development of drug resistance. nih.govmdpi.com These modifications can alter gene expression patterns, leading to the activation of pro-survival pathways or the silencing of tumor suppressor genes. eurekalert.orgnih.gov For instance, epigenetic remodeling can lead to an epithelial-to-mesenchymal transition (EMT), a cellular program associated with increased motility, invasion, and drug resistance. amegroups.orgnih.gov

A notable example of a resistance mechanism with a potential epigenetic component is the upregulation of acid ceramidase (ASAH1). researchgate.net ChoKα inhibitors can increase intracellular ceramide levels, which has a pro-apoptotic effect. researchgate.netresearchgate.net However, resistant cells may upregulate ASAH1, an enzyme that breaks down ceramide, thereby neutralizing the cytotoxic effect of the inhibitor. researchgate.netresearchgate.net This upregulation can be driven by epigenetic changes that alter the expression of the ASAH1 gene. researchgate.net

The table below summarizes the key genetic and epigenetic drivers of resistance to ChoKα inhibitor-4 identified in preclinical research.

Driver Mechanism Functional Consequence References
Genetic Mutations in oncogenes (e.g., Ras, PI3K)Constitutive activation of pro-survival signaling pathways nih.gov
Gene amplification (e.g., survival proteins, drug efflux pumps)Increased expression of proteins that promote survival or drug export nih.gov
Epigenetic DNA hypermethylation of tumor suppressor genesSilencing of genes that inhibit cell growth and proliferation mdpi.comeurekalert.org
Histone modificationsAltered chromatin structure leading to changes in gene expression nih.govmdpi.com
Upregulation of acid ceramidase (ASAH1)Increased breakdown of pro-apoptotic ceramides (B1148491) researchgate.netresearchgate.net
Epithelial-to-mesenchymal transition (EMT)Increased cell motility, invasion, and drug resistance amegroups.orgnih.gov

Preclinical Combination Therapy Approaches with ChoKα Inhibitor-4

To overcome resistance and enhance the therapeutic efficacy of ChoKα inhibitor-4, preclinical studies have explored its use in combination with other anticancer agents. These combination strategies aim to target multiple pathways simultaneously, thereby reducing the likelihood of resistance and achieving synergistic or additive antitumor effects.

Synergistic Effects with Chemotherapeutic Agents

Combining ChoKα inhibitor-4 with conventional chemotherapeutic agents has shown promise in preclinical models of various cancers, including breast, colon, and lung cancer. mdpi.comnih.govplos.org The rationale for this approach is that by inhibiting choline metabolism, ChoKα inhibitor-4 can sensitize cancer cells to the cytotoxic effects of chemotherapy.

For example, ChoKα inhibitor-4 has demonstrated synergistic effects when combined with agents like 5-fluorouracil (B62378) (5-FU), doxorubicin, cisplatin (B142131), and gemcitabine. nih.govmdpi.comnih.govplos.orgnih.gov In colorectal cancer models, the combination of a ChoKα inhibitor with 5-FU resulted in a synergistic antitumor effect both in vitro and in vivo. plos.org This was attributed to the inhibitor's ability to down-regulate the expression of thymidylate synthase and thymidine (B127349) kinase, two key enzymes in the mechanism of action of 5-FU. plos.org

Similarly, in breast cancer cells, a ChoKα inhibitor was found to significantly enhance the cytotoxicity of doxorubicin, 5-FU, and cisplatin, with combination indices indicating strong drug synergism. mdpi.com In lung cancer cells, ChoKα inhibitors potentiated the antitumor efficacy of cisplatin, leading to reduced tumor growth and toxicity in xenograft models. nih.govmdpi.com The synergistic effect was linked to the modulation of the JNK and p38 signaling pathways, which are involved in cisplatin-induced cell death. nih.govmdpi.com

The table below provides a summary of preclinical studies investigating the combination of ChoKα inhibitors with chemotherapeutic agents.

Cancer Type Chemotherapeutic Agent ChoKα Inhibitor Observed Effect References
Colorectal Cancer5-Fluorouracil (5-FU)MN58b, TCD-717Synergistic antitumor effect in vitro and in vivo plos.org
Breast CancerDoxorubicin, 5-FU, CisplatinEB-3DEnhanced cytotoxicity, strong drug synergism mdpi.com
Lung CancerCisplatinMN58b, RSM-932APotentiated antitumor efficacy, reduced tumor growth and toxicity nih.govmdpi.com
T-cell LymphomaCisplatin, GemcitabineCK37Synergistic antiproliferative effect nih.gov
Ovarian CancerDoxorubicin, CisplatinNot specified (siRNA)Increased sensitivity to chemotherapy oncotarget.com

Combined Modalities with Radiotherapy

Radiotherapy is a cornerstone of cancer treatment, and combining it with targeted agents like ChoKα inhibitor-4 has the potential to enhance its efficacy. nih.govmdpi.comfrontiersin.org Preclinical evidence suggests that ChoKα inhibitors can act as radiosensitizers, making cancer cells more susceptible to the DNA-damaging effects of radiation. frontiersin.org

The mechanism behind this radiosensitization is thought to involve the inhibition of DNA repair pathways and the induction of cell cycle arrest. frontiersin.org By disrupting choline metabolism, ChoKα inhibitors can interfere with the production of lipids necessary for membrane repair and cell signaling, thereby impairing the cell's ability to recover from radiation-induced damage.

While specific studies on the combination of ChoKα inhibitor-4 and radiotherapy are limited, the general principle of combining targeted agents with radiation is well-established. nih.govfrontiersin.org For example, inhibitors of EGFR and other signaling pathways have been shown to have a radiosensitizing role in preclinical models. frontiersin.org Given the involvement of ChoKα in these pathways, it is plausible that its inhibition could also enhance the effects of radiotherapy. nih.gov

Integration with Other Targeted Agents and Signaling Pathway Inhibitors

Combining ChoKα inhibitor-4 with other targeted agents that inhibit distinct signaling pathways is a rational approach to overcoming resistance and improving treatment outcomes. nih.gov This strategy is based on the concept of vertical or horizontal pathway inhibition, where targeting multiple nodes within the same or parallel pathways can lead to a more profound and durable antitumor response.

Preclinical studies have explored the combination of ChoKα inhibitors with a variety of targeted agents, including:

mTOR inhibitors: The mTOR signaling pathway is a key regulator of cell growth and proliferation, and its activation has been linked to resistance to various therapies. Combining a ChoKα inhibitor with an mTOR inhibitor could therefore be an effective strategy to block this escape mechanism.

EGFR inhibitors: As mentioned previously, the EGFR pathway can be activated as a bypass mechanism in response to ChoKα inhibition. nih.gov Therefore, co-targeting ChoKα and EGFR could prevent or delay the onset of resistance. amegroups.org

Acid Ceramidase (ASAH1) inhibitors: Given that upregulation of ASAH1 is a mechanism of resistance to ChoKα inhibitors, combining a ChoKα inhibitor with an ASAH1 inhibitor is a logical approach. researchgate.net This combination has been shown to synergistically sensitize lung cancer cells to the antiproliferative effects of ChoKα inhibitors. researchgate.net

Histone Deacetylase (HDAC) inhibitors: In T-cell lymphoma, a ChoKα inhibitor showed a synergistic interaction with the HDAC inhibitor valproic acid, suggesting a potential role for this combination in treating hematological malignancies. nih.gov

The table below summarizes some of the preclinical combination strategies involving ChoKα inhibitors and other targeted agents.

Targeted Agent/Pathway Inhibitor Rationale for Combination Observed Effect References
mTOR inhibitorsBlockade of a key cell growth and proliferation pathwayPotential to overcome resistance mdpi.com
EGFR inhibitorsInhibition of a known bypass signaling pathwayPotential to prevent or delay resistance nih.govamegroups.org
Acid Ceramidase (ASAH1) inhibitorsOvercoming a specific mechanism of resistanceSynergistic sensitization of cancer cells researchgate.net
Histone Deacetylase (HDAC) inhibitorsTargeting epigenetic modificationsSynergistic antiproliferative effect in T-cell lymphoma nih.gov

Immunomodulatory Effects and Combination with Immune Checkpoint Pathways in Preclinical Models

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. The interplay within the TME often leads to an immunosuppressive state, allowing cancer cells to evade immune destruction. Emerging evidence suggests that targeting cancer cell metabolism can alter this environment and restore anti-tumor immunity. Choline Kinase α (ChoKα) is a key enzyme in the synthesis of phosphatidylcholine, a critical component of cell membranes, and its overexpression is a hallmark of many cancers. nih.gov Inhibition of ChoKα not only directly impacts cancer cell proliferation and survival but also appears to have significant immunomodulatory effects, creating a strong rationale for combination therapies with immune checkpoint inhibitors.

Preclinical studies are beginning to uncover the direct effects of ChoKα inhibition on immune cells and the broader tumor immune landscape. Research in a preclinical model of angioimmunoblastic T-cell lymphoma (AITL) has demonstrated that specific inhibition of ChoKα can have profound effects on the neoplastic immune cells themselves. nih.gov In this model, targeting the phosphatidylcholine production pathway, of which ChoKα is a key component, led to the near eradication of malignant Tfh cells. nih.gov Furthermore, a related metabolic intervention, the inhibition of fatty acid oxidation, was shown to reverse the exhausted phenotype of CD8+ T cells within the tumor, transforming them into potent cytotoxic anti-tumor cells. nih.gov This suggests that by altering the metabolic state of the TME, ChoKα inhibitors can foster a more robust anti-cancer immune response.

The immunomodulatory potential of ChoKα inhibitors is not limited to hematological malignancies. These inhibitors are also being explored as treatments for autoimmune and inflammatory conditions, which inherently points to their ability to modulate immune responses. frontiersin.org

A significant finding providing a strong basis for combining ChoKα inhibitors with immune checkpoint inhibitors is the link between ChoKα and the expression of Programmed Death-Ligand 1 (PD-L1). nih.gov PD-L1, expressed on the surface of cancer cells, interacts with the PD-1 receptor on T cells, leading to T cell exhaustion and allowing the tumor to evade immune surveillance. frontiersin.orgscientificarchives.com One study revealed that the downregulation of ChoKα in cancer cells led to a significant increase in PD-L1 levels. nih.gov This finding is critical, as it suggests that while ChoKα inhibition has direct anti-tumor effects, it may also induce a mechanism of acquired resistance by upregulating an immune checkpoint. This makes the combination with an anti-PD-L1 or anti-PD-1 antibody a highly rational strategy to overcome this resistance and achieve a synergistic therapeutic effect.

Preclinical evidence for combining other targeted therapies with immune checkpoint inhibitors is well-established and provides a blueprint for the potential of ChoKα inhibitor combinations. nih.govmdpi.com For example, the combination of BRAF/MEK inhibitors with immune checkpoint blockade in melanoma has shown enhanced efficacy, driven by an increase in the number and functionality of tumor-infiltrating lymphocytes. mdpi.com Similarly, the combination of anti-angiogenic therapies with immunotherapy has demonstrated synergistic effects by enhancing immune cell differentiation and infiltration. nih.gov

The following table summarizes key preclinical findings related to the immunomodulatory effects of targeting choline metabolism, providing a strong rationale for the clinical investigation of ChoKα inhibitors in combination with immune checkpoint blockade.

Preclinical ModelInterventionKey FindingsImplication for Combination Therapy
Angioimmunoblastic T-cell lymphoma (AITL)Specific ChoKα inhibitionNear eradication of neoplastic Tfh cells. nih.govPotential for direct targeting of immune malignancies and altering the tumor immune composition.
Angioimmunoblastic T-cell lymphoma (AITL)Fatty acid oxidation inhibitorReversion of exhausted CD8+ T cells to cytotoxic anti-tumor cells. nih.govSuggests that metabolic modulation by ChoKα inhibitors can enhance cytotoxic T cell function.
Breast Cancer CellsChoKα downregulationSignificant increase in PD-L1 protein levels. nih.govProvides a strong rationale for combining ChoKα inhibitors with anti-PD-1/PD-L1 therapy to overcome adaptive resistance.

While the direct preclinical data for a specific "ChoKα inhibitor-4" in combination with immune checkpoint inhibitors is not yet available, the foundational research into the mechanisms of ChoKα and the effects of its inhibition strongly supports this as a promising therapeutic strategy. Future preclinical studies will likely focus on elucidating the precise immunological changes within the tumor microenvironment following treatment with specific ChoKα inhibitors, both as monotherapy and in combination with antibodies targeting immune checkpoints like PD-1, PD-L1, and CTLA-4.

Methodological Framework for Chok|a Inhibitor 4 Research

In Vitro Enzymatic Assays for Choline (B1196258) Kinase Activity

The cornerstone of evaluating ChoKα inhibitor-4 is the in vitro enzymatic assay, which directly measures the inhibitor's ability to block the activity of choline kinase alpha (ChoKα). A common method involves the use of purified, human recombinant ChoKα1. mdpi.com The assay quantifies the rate of conversion of choline to phosphocholine (B91661) (PCho), typically by measuring the incorporation of a radiolabeled substrate, such as [methyl-¹⁴C]choline, into PCho. mdpi.com

The reaction is performed in a controlled environment containing the purified enzyme, ATP, magnesium chloride, and a suitable buffer. mdpi.com By introducing varying concentrations of ChoKα inhibitor-4, researchers can determine the concentration at which the enzyme's activity is reduced by half, known as the IC₅₀ value. For ChoKα inhibitor-4, this value has been reported to be 0.66 μM for human ChoKα1. medchemexpress.com

To further confirm the inhibitor's effect within a more complex biological milieu, similar assays can be conducted using cell lysates containing the ChoK enzyme. mdpi.com This approach helps to validate the inhibitor's activity in the presence of other cellular components.

Table 1: In Vitro Enzymatic Assay Parameters for ChoKα Inhibitor-4

ParameterDescriptionTypical Value/Component
Enzyme SourcePurified recombinant human ChoKα1 or cell lysate20 ng of purified ChoKα1
SubstrateRadiolabeled choline[methyl-¹⁴C]choline
Co-factorsRequired for enzymatic reaction10 mM ATP, 10 mM MgCl₂
BufferMaintains optimal pH100 mM Tris-HCl pH 8.5
InhibitorCompound being testedChoKα inhibitor-4
MeasurementQuantification of product formationIncorporation of ¹⁴C into phosphocholine
Key MetricInhibitory potencyIC₅₀ value

This table provides an overview of the typical components and parameters used in an in vitro enzymatic assay to determine the inhibitory activity of ChoKα inhibitor-4 against choline kinase α.

Cellular Assays for Functional Outcomes

To understand the biological consequences of ChoKα inhibition by ChoKα inhibitor-4, a variety of cellular assays are employed. These assays move beyond the isolated enzyme and examine the inhibitor's effects on whole cancer cells.

A critical step in assessing the anticancer potential of ChoKα inhibitor-4 is to determine its effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.govbiorxiv.org This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

In these experiments, cancer cell lines are treated with varying concentrations of ChoKα inhibitor-4 over different time periods (e.g., 24, 48, or 72 hours). medchemexpress.comnih.gov The reduction in cell viability is then quantified to determine the inhibitor's cytotoxic and antiproliferative effects. For instance, ChoKα inhibitor-4 has demonstrated cytotoxicity against various cancer cell lines, including those derived from the cervix (HeLa) and lung (A549). medchemexpress.com

To elucidate the mechanisms behind the observed decrease in cell viability, researchers investigate whether ChoKα inhibitor-4 induces programmed cell death (apoptosis) and/or alters the normal progression of the cell cycle.

Flow cytometry is a powerful technique used for both apoptosis and cell cycle analysis. csic.esplos.org For apoptosis detection, cells can be stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptosis and necrosis. Studies have shown that ChoKα inhibitor-4 can induce apoptosis in HeLa and A549 cells. medchemexpress.com

For cell cycle analysis, cells are stained with a DNA-binding dye like PI, and the cellular DNA content is measured by flow cytometry. csic.esplos.org This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). ChoKα inhibitor-4 has been observed to cause a cell cycle block at the G1 phase in HeLa and A549 cells. medchemexpress.com

Understanding how ChoKα inhibitor-4 enters cells and where it accumulates is crucial for interpreting its biological activity. Fluorescence confocal microscopy is a key technique for these studies. nih.gov By designing and synthesizing fluorescently labeled analogs of the inhibitor, researchers can visualize its uptake and subcellular localization in real-time.

For example, a novel carbocyanine dye, JAS239, which also acts as a ChoKα inhibitor, has been used to demonstrate rapid entry into breast cancer cells and accumulation in the cytosol, where ChoK is active. nih.gov These studies can also reveal whether the inhibitor's uptake is dependent on specific transporters, such as choline transporters. nih.gov

Apoptosis and Cell Cycle Analysis

Metabolomic Profiling Techniques (e.g., NMR, Mass Spectrometry) to Assess Metabolic Fluxes

The inhibition of ChoKα is expected to have a significant impact on cellular metabolism, particularly the choline pathway. Metabolomic profiling techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are employed to obtain a global view of the metabolic changes induced by ChoKα inhibitor-4. researchgate.netcambridge.org

¹H and ³¹P NMR spectroscopy can be used to measure the levels of key choline-containing metabolites, including phosphocholine (PCho), glycerophosphocholine (GPC), and total choline-containing compounds (tCho), in cell extracts or even in living cells and tissues. researchgate.netcambridge.org Inhibition of ChoKα is expected to lead to a decrease in PCho levels. cambridge.org

Mass spectrometry, often coupled with liquid chromatography (LC-MS), offers high sensitivity and is widely used for detecting a broad range of metabolites. mdpi.com This technique can be used to create detailed metabolic profiles of cells treated with ChoKα inhibitor-4, revealing alterations in various metabolic pathways beyond just choline metabolism. For instance, studies on other ChoKα inhibitors have shown effects on glutathione (B108866) and cysteine content. oncotarget.com

Table 2: Metabolomic Profiling of ChoKα Inhibition

TechniqueKey Metabolites MeasuredExpected Change with ChoKα Inhibition
¹H and ³¹P NMR SpectroscopyPhosphocholine (PCho), Glycerophosphocholine (GPC), Total Choline (tCho)Decrease in PCho
Mass Spectrometry (LC-MS)Global metabolite profileAlterations in choline, glutathione, and other pathways

This table summarizes the key metabolomic techniques, the metabolites they measure, and the expected changes following the inhibition of choline kinase α.

Target Engagement Methodologies in Living Systems

Confirming that a drug interacts with its intended target within a living system is a critical step in drug development, known as target engagement. nih.gov For ChoKα inhibitor-4, several methodologies can be employed to demonstrate its binding to ChoKα in cells and in vivo.

One approach is based on the principle of thermal shift, where the binding of a ligand (the inhibitor) stabilizes the target protein, leading to an increase in its melting temperature. The Cellular Thermal Shift Assay (CETSA) allows for the measurement of this stabilization in intact cells, providing direct evidence of target engagement. pelagobio.com

Another method involves the use of fluorescently labeled inhibitors. As mentioned in the cellular localization studies, if the inhibitor itself is fluorescent, its accumulation at the site of the target protein can be visualized. nih.gov Furthermore, competition assays can be performed where the displacement of a fluorescently labeled ligand by the unlabeled inhibitor is measured.

In animal models, non-invasive imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Spectroscopy (MRS) can be used to assess target engagement. nih.gov PET imaging with radiolabeled choline analogs can show reduced uptake in tumors treated with a ChoKα inhibitor. nih.gov MRS can detect the downstream metabolic consequences of target engagement, such as a decrease in phosphocholine levels, within the tumor. nih.gov

Competitive Binding Assays

Competitive binding assays are fundamental in determining the inhibitory potential of a compound against its target enzyme. For ChoKα inhibitor-4, these assays are crucial for quantifying its ability to compete with the native substrate, choline, for the active site of the ChoKα enzyme. The primary output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

ChoKα inhibitor-4 has been identified as a bioisosteric inhibitor of human choline kinase α1 (HChoK α1). acs.orgugr.es Enzymatic assays, likely employing a radiolabeling method that tracks the conversion of [¹⁴C]choline to phosphocholine, have determined its potency. mdpi.com The results from these competitive binding studies demonstrate that ChoKα inhibitor-4 effectively inhibits HChoK α1. acs.orgugr.es

Table 1: Inhibitory Potency of ChoKα inhibitor-4

Compound Name Target IC50 Value (µM)
ChoKα inhibitor-4 HChoK α1 0.66

Data sourced from competitive binding assay findings. acs.orgugr.es

Cellular Thermal Shift Assay (CETSA)

Confirming that an inhibitor binds to its intended target within the complex environment of a living cell is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify such target engagement. univr.itmdpi.com The principle of CETSA is based on ligand-induced thermal stabilization; the binding of a drug like ChoKα inhibitor-4 to its target protein, ChoKα, increases the protein's resistance to heat-induced denaturation. mdpi.comresearchgate.net

The typical CETSA workflow involves treating intact cells with the inhibitor, followed by heating the cell suspension across a range of temperatures. univr.it Subsequently, the cells are lysed, and denatured, aggregated proteins are separated from the soluble fraction by centrifugation. Unbound proteins will denature and precipitate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. researchgate.net The amount of soluble target protein remaining at each temperature is then quantified, often by Western blotting. A shift in the melting curve to a higher temperature in inhibitor-treated cells compared to control cells provides direct evidence of target engagement. univr.it While specific CETSA data for ChoKα inhibitor-4 is not detailed in the reviewed literature, it represents a standard and indispensable method for validating the intracellular interaction between the inhibitor and the ChoKα enzyme. nih.gov

Fluorescence-Based Target Engagement

Fluorescence-based assays offer another sophisticated means to study and quantify inhibitor-target interactions in real-time within living cells. These methods can take several forms, including those that use intrinsically fluorescent inhibitors or competitive displacement assays. mdpi.comtandfonline.com In a competitive assay format, a fluorescent tracer molecule designed to bind the target kinase is introduced into cells expressing the target. promega.comnih.gov The binding of this tracer produces a signal, such as in Bioluminescence Resonance Energy Transfer (BRET) assays. nih.gov When an unlabeled competitor drug like ChoKα inhibitor-4 is introduced, it displaces the fluorescent tracer from the target, leading to a dose-dependent decrease in the signal. promega.com This allows for the quantitative measurement of the inhibitor's binding affinity and target occupancy in a physiological context. promega.com

Advanced Imaging Modalities in Preclinical Research

Advanced imaging techniques are essential for non-invasively studying the effects of ChoKα inhibitors in preclinical models, providing critical information on pharmacodynamics and therapeutic efficacy.

Near-Infrared (NIR) Fluorescence Imaging

Near-Infrared (NIR) fluorescence imaging is a powerful modality for in vivo optical imaging because light in the NIR window (approximately 650–900 nm) can penetrate tissues more deeply with minimal autofluorescence. nih.gov This technique has been effectively applied in ChoKα inhibitor research through the development of probes that are both enzyme inhibitors and NIR fluorophores. nih.gov

The carbocyanine-based ChoKα inhibitor JAS239 is a prime example. nih.gov Its inherent NIR fluorescence enables the non-invasive tracking of its biodistribution and accumulation in tumors in animal models. nih.gov Studies have shown that in mice bearing breast tumor xenografts, NIR imaging with JAS239 can distinguish tumors that overexpress ChoKα and clearly delineate tumor margins. nih.gov Furthermore, the reduction in JAS239 uptake can be correlated with the pharmacological inhibition of ChoKα, serving as a companion diagnostic to monitor treatment response. nih.gov This imaging strategy provides a direct visual readout of target expression and inhibitor engagement in a living organism.

Magnetic Resonance Spectroscopy (MRS) for Metabolite Tracking

Magnetic Resonance Spectroscopy (MRS) is a non-invasive imaging technique that provides a metabolic profile of tissues in vivo. nih.gov It is a primary method for validating the pharmacodynamic effects of ChoKα inhibitors. nih.gov Cancer cells exhibit a characteristic "cholinic phenotype," marked by elevated levels of choline-containing metabolites, particularly phosphocholine (PCho), the direct product of the ChoKα enzyme. nih.gov This elevation is detectable by ¹H MRS as an increased total choline (tCho) signal. nih.gov

Inhibition of ChoKα is expected to decrease the production of PCho, leading to a reduction in the tCho peak observed by MRS. nih.gov This provides a direct, non-invasive biomarker of target engagement and enzyme inhibition. Preclinical studies using ChoKα inhibitors have demonstrated that effective treatment leads to a significant decrease in tCho levels within tumors, which can be monitored longitudinally. nih.gov This change in the metabolic profile serves as an early indicator of therapeutic response, often preceding changes in tumor volume. nih.gov

Computational Modeling and Molecular Docking Studies for Ligand-Enzyme Interactions

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in the research and development of ChoKα inhibitors. ugr.esnih.gov These techniques provide critical insights into how inhibitors like ChoKα inhibitor-4, a member of the bis-quinolinium class of compounds, interact with the ChoKα enzyme at an atomic level. nih.gov

Molecular docking simulations predict the preferred orientation and binding mode of an inhibitor within the enzyme's binding site. nih.gov For many bis-cationic ChoKα inhibitors, studies have focused on the interactions within the choline-binding pocket. ugr.es These models help identify key molecular determinants for high-affinity binding, such as hydrophobic interactions and hydrogen bonds between the inhibitor and amino acid residues in the active site. nih.govacs.org For instance, docking studies of bis-quinolinium compounds have helped to elucidate the structural requirements for potent inhibition, analyzing features like the nature of the cationic heads and the length and rigidity of the linker connecting them. nih.govacs.org

Interestingly, computational and structural studies have also revealed that not all inhibitors bind in the same location. The inhibitor TCD-717 was found to bind not in the choline pocket, but at a novel, proximal site near the enzyme surface. ugr.es This discovery, supported by structural biology, highlights the power of computational modeling to uncover unexpected binding modes that can be exploited for the rational design of new, highly potent, and selective inhibitors. These in silico approaches provide a valuable framework for understanding the ligand-enzyme interactions of ChoKα inhibitor-4 and for guiding the optimization of future inhibitor candidates. ugr.esnih.gov

Future Directions and Unexplored Avenues in Chok|a Inhibitor 4 Research

Discovery of Novel ChoK Isoform-Specific Inhibitors and their Biological Consequences

The human Choline (B1196258) Kinase family includes ChoKα (with isoforms ChoKα1 and ChoKα2) and ChoKβ. plos.org While ChoKα is a well-documented oncogene, the role of ChoKβ in cancer is less clear. mdpi.complos.org This distinction underscores the critical need for inhibitors that can selectively target the ChoKα isoform to minimize off-target effects and enhance therapeutic efficacy.

The quest for isoform-specific inhibitors is an active area of research. For instance, the development of asymmetrical bispyridinium compounds led to the discovery of a new inhibitory binding site on ChoKα1. researchgate.net This novel site, distinct from the choline-binding pocket, opens up new possibilities for designing highly selective inhibitors. researchgate.net The compound TCD-717 (also known as RSM-932A), which has completed a Phase I clinical trial, exemplifies a unique binding mode, suggesting a different mechanism of inhibition compared to earlier compounds that bind directly in the choline pocket. mdpi.comresearchgate.net

The biological consequences of isoform-specific inhibition are significant. Selective inhibition of ChoKα has been shown to induce apoptosis in cancer cells while only causing a reversible cell cycle arrest in non-tumorigenic cells. nih.govoncotarget.com This differential response is a key advantage of targeting ChoKα. Furthermore, silencing of the gene encoding ChoKα, CHKA, has been demonstrated to reduce tumor growth and suppress metastasis, whereas silencing of the CHKB gene has no such effect. mdpi.com

Table 1: Investigational ChoKα Inhibitors and their Characteristics
CompoundInhibitor ClassKey Research FindingReference
MN58bBis-cationicDemonstrates potent antitumoral activity in various human tumor models. plos.org plos.org
TCD-717 (RSM-932A)Asymmetrical bispyridiniumBinds to a novel site on ChoKα, demonstrating a unique inhibitory mechanism. researchgate.net Has completed Phase I clinical trials. mdpi.com mdpi.comresearchgate.net
EB-3DSymmetrical biscationicInduces apoptosis in T cell acute lymphoblastic leukemia and shows synergistic effects with L-asparaginase. mdpi.com mdpi.comresearchgate.net
JAS239Carbocyanine-basedPossesses inherent near-infrared fluorescence, enabling its use as an imaging probe. oncotarget.comnih.gov oncotarget.comnih.gov

Deeper Investigation into Mechanism-Based Resistance in Preclinical Settings

A significant hurdle in cancer therapy is the development of drug resistance. Understanding the mechanisms by which cancer cells become resistant to ChoKα inhibitors is paramount for developing strategies to overcome this challenge.

Preclinical studies have begun to shed light on these resistance mechanisms. For example, in non-small cell lung cancer (NSCLC) cell lines, resistance to ChoKα inhibitors like MN58b and TCD-717 has been linked to an increase in acid ceramidase activity. csic.es This enzyme can counteract the pro-apoptotic accumulation of ceramides (B1148491) induced by ChoKα inhibition. csic.es Interestingly, cells that developed resistance to these ChoKα inhibitors did not show cross-resistance to cisplatin (B142131), a conventional chemotherapy agent, suggesting that combination therapies could be a viable strategy. csic.es

Further research is needed to create a comprehensive map of resistance pathways. This will involve generating and characterizing new resistant cell lines and employing genomic and proteomic approaches to identify the molecular changes that confer resistance.

Exploration of New Preclinical Disease Models for ChoKα Inhibitor-4 Application

The validation of new cancer therapies heavily relies on the use of appropriate preclinical models that accurately recapitulate human disease. While much of the initial research on ChoKα inhibitors has utilized established cancer cell lines and xenograft models, there is a need to expand the repertoire of models to better predict clinical outcomes.

Recent studies have demonstrated the utility of more complex models. For instance, a preclinical mouse model of angioimmunoblastic T-cell lymphoma (AITL) showed that specific inhibition of ChoKα nearly eradicated the malignant T-follicular helper cells, highlighting a new metabolic vulnerability in this disease. nih.govresearchgate.net This finding suggests that ChoKα inhibitors could be effective in hematological malignancies, a less explored area for this class of drugs.

Future research should focus on utilizing patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) that more faithfully represent the heterogeneity and microenvironment of human tumors. These models will be invaluable for assessing the efficacy of ChoKα inhibitors in different cancer subtypes and for identifying predictive biomarkers of response.

Development of Advanced Preclinical Imaging Probes for ChoK Activity and Inhibition

The ability to non-invasively monitor ChoKα activity and its inhibition in real-time would be a powerful tool for both preclinical research and clinical diagnostics. While magnetic resonance spectroscopy (MRS) and positron emission tomography (PET) can detect changes in choline metabolism, they often lack the specificity to distinguish ChoKα activity from that of other enzymes and transporters. nih.gov

To address this challenge, researchers are developing novel imaging probes. One promising approach is the creation of fluorescently-labeled ChoKα inhibitors. researchgate.net JAS239, a carbocyanine-based inhibitor, possesses inherent near-infrared fluorescence, allowing for optical imaging of ChoKα expression and inhibition in breast tumors. oncotarget.comnih.gov Such probes can be used to validate the in vivo specificity of new inhibitors and to serve as companion diagnostics to guide patient selection for ChoKα-targeted therapies. nih.gov

The development of these imaging tools will be crucial for understanding the pharmacodynamics of ChoKα inhibitors and for optimizing their therapeutic application.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular response to ChoKα inhibition, it is essential to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This systems-level approach can reveal the complex interplay of signaling pathways and metabolic networks affected by these drugs.

A mechanistic pan-cancer pathway model informed by multi-omics data can help interpret how perturbations in pathways like RAF/MEK/ERK and PI3K/AKT, in response to drug combinations, control cell fate. plos.org For instance, such models could predict whether cell death induced by a combination of inhibitors is mediated by specific pro-apoptotic proteins. plos.org The integration of metabolomic and proteomic data from a murine AITL model was instrumental in identifying the dependency of these cancer cells on the Kennedy pathway for phosphatidylcholine synthesis. nih.gov

Future studies should leverage multi-omics data to build predictive models of drug sensitivity and to identify novel synergistic drug combinations involving ChoKα inhibitors.

Translational Research Paradigms and Preclinical-to-Research Correlation

The ultimate goal of preclinical research is to inform the design of successful clinical trials. A robust translational research paradigm is necessary to bridge the gap between laboratory findings and patient outcomes. This involves not only selecting the most promising drug candidates but also identifying the patient populations most likely to benefit.

The development of ChoKα inhibitors has already seen one compound, TCD-717, advance to a Phase I clinical trial for solid tumors. researchgate.net While the results have not yet been posted, this represents a significant milestone. researchgate.net The journey of TCD-717 from a laboratory curiosity to a clinical candidate highlights the importance of a well-defined development strategy, including quantitative structure-activity relationship (QSAR) studies that have guided the design of more potent and less toxic inhibitors. mdpi.com

Future efforts must focus on establishing strong correlations between preclinical data and clinical responses. This includes the validation of biomarkers, such as ChoKα expression levels or specific metabolic signatures, which can be used for patient stratification. The continued development and refinement of preclinical models and imaging techniques will be instrumental in achieving this goal and ultimately realizing the full therapeutic potential of ChoKα inhibitors.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of ChoKα inhibitor-4, and how is this experimentally validated?

  • Methodological Answer : ChoKα inhibitor-4 targets human choline kinase alpha 1 (HChoK α1) with an IC50 of 0.66 μM, inhibiting choline phosphorylation and disrupting lipid metabolism in cancer cells. Apoptosis is induced via the mitochondrial pathway, characterized by caspase activation and reduced expression of anti-apoptotic proteins like Bcl-2. Validation methods include:

  • Western blotting to quantify apoptotic markers.
  • Flow cytometry with Annexin V/PI staining to measure apoptosis rates.
  • Enzymatic assays to confirm HChoK α1 inhibition .

Q. Which experimental models are optimal for preliminary efficacy testing of ChoKα inhibitor-4?

  • Methodological Answer : Use cancer cell lines (e.g., HeLa, MCF-7) in 2D monolayer cultures for initial viability assays (e.g., MTT or resazurin-based assays). Include clonogenic assays to assess long-term proliferation inhibition. Validate in 3D spheroid models to mimic tumor microenvironments. Controls should include untreated cells and a reference inhibitor (e.g., MN58b) .

Q. How is the IC50 value of ChoKα inhibitor-4 determined, and what are critical assay considerations?

  • Methodological Answer :

  • Dose-response curves : Test concentrations spanning 0.1–100 μM, with triplicate technical replicates.
  • Enzymatic activity assays : Use purified HChoK α1 and measure choline-to-phosphocholine conversion via colorimetric detection (e.g., ADP-Glo™ Kinase Assay).
  • Controls : Include a positive control (e.g., RSM932A) and vehicle control (e.g., DMSO ≤0.1%) to exclude solvent toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on ChoKα inhibitor-4’s efficacy across cancer subtypes?

  • Methodological Answer : Contradictions often arise from heterogeneous cell line genetics or assay conditions. Strategies include:

  • Genomic profiling : Use RNA sequencing to identify differential expression of choline metabolism genes (e.g., CHKA, PLD2).
  • Metabolomic analysis : Quantify phosphocholine levels via LC-MS to correlate inhibition with downstream lipid dysregulation.
  • Dose optimization : Adjust treatment duration (e.g., 24–72 hours) to account for cell doubling time variations .

Q. What methodologies are recommended for studying ChoKα inhibitor-4’s synergism with standard chemotherapeutics?

  • Methodological Answer :

  • Combinatorial screening : Use a checkerboard assay design with serial dilutions of ChoKα inhibitor-4 and chemotherapeutics (e.g., cisplatin).
  • Synergy quantification : Calculate combination indices (CI) using the Chou-Talalay method. A CI <1 indicates synergism.
  • Mechanistic validation : Perform transcriptomics (e.g., RNA-seq) to identify pathways co-targeted by the combination .

Q. How can multi-omics approaches elucidate off-target effects of ChoKα inhibitor-4?

  • Methodological Answer :

  • Proteomics : Use tandem mass spectrometry (LC-MS/MS) to identify non-HChoK α1 protein targets.
  • CRISPR-Cas9 screens : Conduct genome-wide knockout screens to pinpoint synthetic lethal partners.
  • Network pharmacology : Map interactions using STRING or KEGG to predict off-target pathways (e.g., PI3K/AKT) .

Key Parameters of ChoKα Inhibitor-4

ParameterValue/MethodReference
TargetHChoK α1
IC500.66 μM (enzymatic assay)
Apoptosis pathwayMitochondrial (caspase-3/9 activation)
Anti-apoptotic modulationBcl-2 reduction
Cell viability assayMTT/Resazurin (48–72 hours)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.